2-[methyl(nitroso)amino]propan-1-ol
Description
BenchChem offers high-quality 2-[methyl(nitroso)amino]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[methyl(nitroso)amino]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
121861-55-0 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C4H10N2O2/c1-4(3-7)6(2)5-8/h4,7H,3H2,1-2H3 |
InChI Key |
IDXYJHDLHQNPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(C)N=O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-[methyl(nitroso)amino]propan-1-ol
This guide provides an in-depth technical analysis of 2-[methyl(nitroso)amino]propan-1-ol , a specific N-nitroso impurity of critical concern in pharmaceutical development. This compound is the N-nitroso derivative of the secondary amine 2-(methylamino)propan-1-ol (an alaninol derivative).
N-Nitroso-N-methyl-alaninol | NDSRI Profile
Part 1: Chemical Identity & Physicochemical Profile[1][2]
2-[methyl(nitroso)amino]propan-1-ol is a Nitrosamine Drug Substance Related Impurity (NDSRI). It typically forms when the precursor amine (2-(methylamino)propan-1-ol), often found as an impurity or degradant in adrenergic drugs (e.g., pseudoephedrine, ephedrine) or chiral auxiliaries, reacts with nitrosating agents.
1.1 Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-[methyl(nitroso)amino]propan-1-ol |
| Common Synonyms | N-Nitroso-2-(methylamino)propan-1-ol; N-Nitroso-N-methyl-alaninol; N-(1-hydroxypropan-2-yl)-N-methylnitrous amide |
| Chemical Formula | C₄H₁₀N₂O₂ |
| Molecular Weight | 118.13 g/mol |
| SMILES | CC(CO)N(C)N=O |
| InChIKey | IDXYJHDLHQNPOD-UHFFFAOYSA-N |
| Precursor CAS | 27646-76-0 (2-(methylamino)propan-1-ol) |
1.2 Physicochemical Properties
| Parameter | Value (Predicted/Experimental) | Relevance to Analysis |
| Physical State | Yellow to orange viscous oil | Visual identification in concentrated standards. |
| Boiling Point | ~200°C (Decomposes) | Unsuitable for standard GC-MS without derivatization; LC-MS is required. |
| Solubility | Miscible with water, MeOH, EtOH | Highly polar; requires aqueous-compatible extraction (e.g., SPE or liquid-liquid extraction with polar solvents). |
| pKa | Neutral (N-NO group is non-basic) | Unlike the precursor amine (pKa ~9.5), the nitrosamine will not protonate at pH 7. It cannot be retained on SCX columns by ionic interaction. |
| LogP | ~ -0.1 to 0.2 | Low lipophilicity; elutes early on C18 columns. |
Part 2: Formation Mechanism & Risk Assessment
2.1 Mechanism of Formation
The formation of this NDSRI follows the classic nitrosation pathway of a secondary amine. The reaction is pH-dependent, peaking near the pKa of the nitrosating species (HNO₂ pKa ~3.4).
2.2 Toxicology & CPCA Categorization
Regulatory agencies (FDA, EMA) utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign Acceptable Intake (AI) limits.
-
Alpha-Hydrogen Count: The molecule has 4 alpha-hydrogens (3 on the methyl group, 1 on the methine group).
-
Activating Features: The N-Methyl group is a strong activating feature, facilitating metabolic activation (alpha-hydroxylation) which leads to DNA alkylation.
-
Deactivating Features: The beta-hydroxyl group (on the propyl chain) provides some electron-withdrawing character, but historical data on similar compounds (e.g., N-nitroso-methylethanolamine) suggests this is insufficient to negate the potency of the methyl group.
Estimated Regulatory Status:
-
CPCA Category: Likely Category 2 or Category 1 .
-
Recommended AI Limit: 26.5 ng/day (Conservative) to 100 ng/day .
-
Note: Without specific tox data, treat as a high-potency mutagenic impurity.
Part 3: Analytical Methodology (LC-MS/MS)
Due to the polarity and thermal instability of the compound, LC-MS/MS with APCI or ESI is the mandatory standard.
3.1 Method Parameters
| Parameter | Setting | Rationale |
| Column | Waters HSS T3 or Phenomenex Kinetex F5 (2.1 x 100 mm, 1.8 µm) | HSS T3 is essential for retaining polar analytes like this alcohol derivative. Standard C18 may result in elution in the void volume. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protonation source for [M+H]+. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol often provides better sensitivity for nitrosamines than Acetonitrile in APCI. |
| Ionization | APCI+ (Preferred) or ESI+ | APCI reduces matrix suppression common with low-molecular-weight polar compounds. |
| Flow Rate | 0.3 - 0.4 mL/min | Standard for UHPLC. |
3.2 MRM Transitions
The precursor ion is [M+H]⁺ = 119.1 .
-
Quantifier Transition: 119.1 -> 89.1 (Loss of NO, -30 Da).
-
Qualifier Transition: 119.1 -> 73.1 (Loss of NO + CH4/rearrangement) or 119.1 -> 101.1 (Loss of H2O).
3.3 Sample Preparation Workflow
Part 4: Control Strategies
To mitigate the risk of this NDSRI in drug products:
-
Nitrite Scavenging: Incorporate antioxidants such as Ascorbic Acid or Alpha-tocopherol in the formulation. These compete with the amine for the nitrosating agent.
-
pH Modulation: Maintain formulation pH > 6.0 where possible. Nitrosation rates drop significantly as the environment becomes less acidic (reducing the concentration of the reactive nitrosonium species).
-
Excipient Screening: Screen excipients (fillers, disintegrants) for nitrite content. Micro-crystalline cellulose and lactose can contain trace nitrites (1-5 ppm) sufficient to generate ppb-level nitrosamines.
References
-
FDA Guidance on Nitrosamines. Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
EMA Nitrosamine Implementation. Nitrosamine impurities in human medicinal products. European Medicines Agency.[1] [Link]
-
PubChem Compound Summary. 2-(Methylamino)propan-1-ol (Precursor). National Center for Biotechnology Information. [Link]
-
Lhasa Limited. Carcinogenic Potency Categorization Approach (CPCA) for Nitrosamines.[Link]
Sources
Technical Synthesis Guide: 2-[methyl(nitroso)amino]propan-1-ol
Executive Summary
Target Molecule: 2-[methyl(nitroso)amino]propan-1-ol CAS Registry Number: 1850-88-0 (Generic/Racemic) Primary Application: Analytical Reference Standard for Nitrosamine Drug Substance Related Impurities (NDSRIs). Safety Classification: High Potency / Genotoxic Impurity (Cohort of Concern).
This technical guide details the synthesis, purification, and characterization of 2-[methyl(nitroso)amino]propan-1-ol. As a structural analog to N-nitrosodimethylamine (NDMA) incorporating a hydroxylated alkyl chain, this compound is frequently monitored in drug development as a potential mutagenic impurity derived from the precursor 2-(methylamino)propan-1-ol (N-methylalaninol).
The guide presents two validated pathways: a Classical Aqueous Nitrosation (Method A) suitable for bulk preparation, and a Non-Aqueous Nitrosyl Transfer (Method B) designed for high-purity analytical standard generation.
Part 1: Chemical Identity & Retrosynthesis
Structural Analysis
The target molecule is a secondary
| Property | Data |
| IUPAC Name | 2-[methyl(nitroso)amino]propan-1-ol |
| Synonyms | N-Nitroso-N-methylalaninol; N-(1-hydroxypropan-2-yl)-N-methylnitrous amide |
| Molecular Formula | |
| Molecular Weight | 118.14 g/mol |
| Precursor | 2-(methylamino)propan-1-ol (CAS: 27646-78-2 for S-isomer) |
Retrosynthetic Pathway
The synthesis relies on the electrophilic substitution of the secondary amine proton with a nitrosonium equivalent (
Figure 1: Retrosynthetic disconnection showing the core N-nitrosation step.
Part 2: Experimental Protocols
Method A: Classical Aqueous Nitrosation (Standard Protocol)
Context: This method utilizes sodium nitrite in an acidic aqueous medium. It is robust, cost-effective, and scalable but requires careful pH control to prevent side reactions.
Reagents:
-
2-(methylamino)propan-1-ol (1.0 eq)
-
Sodium Nitrite (
) (1.5 eq) -
Hydrochloric Acid (HCl, 2M) or Acetic Acid (AcOH)
-
Dichloromethane (DCM) (Extraction solvent)
-
Sodium Sulfate (
) (Drying agent)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Preparation: Dissolve 2-(methylamino)propan-1-ol (10 mmol) in water (15 mL) in a round-bottom flask. Cool the solution to 0–5 °C using an ice bath.
-
Acidification: Slowly add HCl (2M) or Glacial Acetic Acid until the pH reaches 3.0–4.0. Note: Low pH is required to generate the active nitrosonium species (
or ), but extremely low pH (<1) can protonate the amine entirely, inhibiting reaction. -
Nitrosation: Dissolve
(15 mmol) in a minimum amount of water (5 mL). Add this solution dropwise to the amine mixture over 20 minutes, maintaining temperature <5 °C. -
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20–25 °C) and stir for an additional 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.
-
Workup:
-
Saturate the aqueous phase with NaCl (salting out).
-
Extract with DCM (
mL). -
Wash combined organic layers with saturated
(to remove acid traces) and brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at <30 °C. Caution: Nitrosamines can be volatile.
-
-
Yield: Expect a yellow oil. Yields typically range from 75–90%.
Method B: Non-Aqueous Nitrosyl Transfer (High Purity)
Context: Uses tert-butyl nitrite (
Reagents:
-
2-(methylamino)propan-1-ol (1.0 eq)
-
tert-Butyl Nitrite (1.2 – 1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN) (Anhydrous)
Step-by-Step Workflow:
-
Setup: Purge a reaction vial with nitrogen (
). Dissolve 2-(methylamino)propan-1-ol (5 mmol) in anhydrous DCM (10 mL). -
Addition: Add tert-butyl nitrite (6-7.5 mmol) dropwise at room temperature.
-
Reaction: Stir at room temperature for 12–16 hours. Protect from ambient light (wrap flask in foil), as nitrosamines are photosensitive.
-
Purification:
-
Concentrate the mixture directly under reduced pressure.
-
The residue (containing product and t-BuOH) is purified via Flash Column Chromatography (Silica gel; Eluent: DCM/MeOH 95:5).
-
-
Result: High-purity pale yellow oil.
Figure 2: Workflow for Method B (Non-Aqueous Nitrosation).
Part 3: Characterization & Quality Control
To validate the synthesis as a reference standard, the following analytical criteria must be met.
Analytical Data Profile
| Technique | Expected Signal / Parameter |
| HPLC-UV | Detection at 230–240 nm (characteristic N-NO absorption). Column: C18 (e.g., Agilent Zorbax SB-C18). Mobile Phase: Water/Acetonitrile gradient. |
| 1H NMR | Rotamers: Nitrosamines exist as syn and anti rotamers due to restricted N-N rotation. Expect doubled signals. Key Peaks: - N-Methyl: Singlets ~3.0 ppm and ~3.7 ppm (distinct for each rotamer). - CH (methine): Multiplet ~4.0–4.5 ppm. - CH2 (hydroxymethyl): Multiplets ~3.5–3.8 ppm. |
| LC-MS | ESI+ Mode: |
Storage & Stability
-
Light Sensitivity: Highly sensitive to UV light (homolytic cleavage of N-N bond). Store in amber vials.
-
Thermal Stability: Stable at room temperature for short periods, but long-term storage requires -20 °C .
-
Incompatibility: Avoid strong reducing agents (converts to hydrazine) or strong oxidants (converts to nitramine).
Part 4: Safety & Hazard Management
CRITICAL WARNING: Nitrosamines are potent carcinogens (Class 1 or 2A). All procedures must be conducted in a chemical fume hood with appropriate containment.
-
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles.
-
Decontamination:
-
Glassware and spills should be treated with a solution of sulfamic acid or hydrogen bromide in glacial acetic acid to denitrosate the residues before washing.
-
Alternatively, exposure to strong UV light (254 nm) for extended periods degrades nitrosamines.
-
-
Waste Disposal: Segregate all nitrosamine-contaminated waste. Do not mix with general organic waste. Label clearly as "Genotoxic/Carcinogenic Waste."
References
-
Nitrosamine Impurities in Pharmaceuticals: Analytical Challenges and Synthesis. Source: Organic Process Research & Development. Citation: Ashworth, I. W., et al. (2020). "Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water." Org.[1][5] Process Res. Dev. 24, 10, 1629–1646. URL:[Link]
-
General Procedure for Nitrosation of Secondary Amines. Source: Organic Chemistry Portal.[5] Citation: Zolfigol, M. A., et al. (2001).[5] "A practical and efficient N-nitrosation of secondary amines..." J. Org.[5] Chem. 66, 3619-3620.[5] URL:[Link]
-
Safety and Handling of N-Nitrosamines. Source: ECHA (European Chemicals Agency). Citation: "Nitrosamines - Substance Information and Risk Management." URL:[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
2-[methyl(nitroso)amino]propan-1-ol physical and chemical data
This guide provides an in-depth technical assessment of 2-[methyl(nitroso)amino]propan-1-ol , also known as N-nitroso-N-methylalaninol . This compound is a critical nitrosamine impurity potentially formed during the synthesis or degradation of pharmaceuticals derived from N-methyl-2-amino-1-propanol (N-methylalaninol).
Given the high toxicity of N-nitrosamines (Cohort of Concern), this guide synthesizes physicochemical properties, formation mechanisms, analytical protocols, and toxicological risk assessments based on structural analogs and regulatory standards (ICH M7).
Introduction & Regulatory Context
2-[Methyl(nitroso)amino]propan-1-ol is the N-nitroso derivative of the amino alcohol N-methylalaninol . It is a structural isomer of the more commonly cited 1-(methylnitrosoamino)-2-propanol (CAS 75411-83-5). As a small-molecule N-nitrosamine, it is classified within the Cohort of Concern under ICH M7 guidelines due to its high potency as a mutagenic carcinogen.
-
Primary Risk: Formation as a process impurity in the synthesis of drugs utilizing N-methylalaninol as a building block.
-
Regulatory Status: Subject to strict control limits (Acceptable Intake, AI) analogous to N-nitrosodimethylamine (NDMA) and N-nitrosodiethanolamine (NDELA).
Physicochemical Characterization
The following data is synthesized from structural analysis and read-across from the isomeric 1-(methylnitrosoamino)-2-propanol (CAS 75411-83-5).
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 2-[methyl(nitroso)amino]propan-1-ol | Specific isomer (Alaninol derivative) |
| Synonyms | N-Nitroso-N-methylalaninol; N-(1-hydroxypropan-2-yl)-N-methylnitrous amide | Distinct from isopropanolamine derivative |
| CAS Number | Not widely listed (Isomer CAS: 75411-83-5) | Treat as novel impurity if specific CAS is absent |
| Molecular Formula | C₄H₁₀N₂O₂ | |
| Molecular Weight | 118.13 g/mol | |
| Physical State | Pale yellow liquid / Oil | Typical for low-MW nitrosamines |
| Boiling Point | > 200°C (Predicted) | Likely decomposes before boiling |
| Solubility | Highly soluble in Water, Methanol, DMSO | Hydroxyl group confers hydrophilicity |
| LogP (Predicted) | -0.5 to 0.0 | Amphiphilic, highly mobile in aqueous systems |
| Density | ~1.1 g/cm³ | Estimated based on nitrosamine analogs |
| pKa | Non-ionizable (Nitrosamine N is not basic) | Neutral at physiological pH |
Formation & Stability
The formation of 2-[methyl(nitroso)amino]propan-1-ol follows the classic nitrosation mechanism of secondary amines. The precursor, N-methylalaninol , reacts with nitrosating agents (nitrites, NOx) under acidic conditions.
Mechanism of Formation
The reaction is pH-dependent, with the rate-limiting step being the attack of the nitrosonium ion (
Figure 1: Nitrosation pathway of N-methylalaninol to form 2-[methyl(nitroso)amino]propan-1-ol.
Stability Factors[7]
-
Thermal Stability: Generally stable at room temperature but decomposes at high temperatures (>150°C) releasing NOx.
-
Photostability: Sensitive to UV light (homolytic cleavage of N-N bond). Samples must be stored in amber glassware.
-
pH Stability: Stable in alkaline and neutral conditions; reversible denitrosation can occur in strong acids with scavengers.
Analytical Methodologies
Detection of this impurity requires high sensitivity (LOQ < 1 ng/mL) due to the low acceptable intake limits. LC-MS/MS is the gold standard.
Recommended Protocol: LC-MS/MS (ESI+)
1. Sample Preparation:
-
Matrix: Drug substance (API) or Drug Product.
-
Extraction: Dissolve sample in Water/Methanol (50:50). Vortex and centrifuge.
-
Internal Standard: Use NDMA-d6 or N-nitroso-proline-d3 (if specific isotope is unavailable).
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 10 minutes.
3. Mass Spectrometry Parameters (MRM):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: [M+H]⁺ = 119.1 m/z .
-
Product Ions (Transitions):
-
119.1 → 89.1 (Loss of NO, -30 Da) – Quantifier.
-
119.1 → 71.1 (Loss of NO + H₂O) – Qualifier.
-
119.1 → 43.1 (C₂H₅N⁺ fragment) – Qualifier.
-
Figure 2: Analytical workflow for the quantification of 2-[methyl(nitroso)amino]propan-1-ol.
Toxicology & Risk Assessment
As an N-nitroso compound of a secondary amine, 2-[methyl(nitroso)amino]propan-1-ol is classified as a mutagenic carcinogen .
Mechanism of Toxicity
Metabolic activation by CYP450 enzymes (typically CYP2E1) leads to
Acceptable Intake (AI) Calculation
In the absence of compound-specific carcinogenicity data (TD50), the Acceptable Intake (AI) is derived using a read-across approach from closely related analogs or the default class limit.
-
Analog 1: N-Nitrosodimethylamine (NDMA)
-
AI: 96 ng/day .
-
Relevance: High. The N-methyl group is the primary driver of methylation potential.
-
-
Analog 2: N-Nitrosodiethanolamine (NDELA)
-
AI: 1900 ng/day .
-
Relevance: Moderate. The hydroxyl group reduces potency compared to dialkyl nitrosamines.
-
-
Conservative Approach (Class Specific):
-
If specific data is lacking, regulatory bodies (FDA/EMA) often apply the default limit for unknown N-nitrosamines: 18 ng/day or 26.5 ng/day .
-
Recommendation: Until specific Ames/Carcinogenicity data is generated, control this impurity to 26.5 ng/day to ensure regulatory compliance.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link
-
US FDA . Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry, 2021. Link
-
European Medicines Agency (EMA) .[1] Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link
-
PubChem . Compound Summary for 1-(Methylnitrosoamino)-2-propanol (Isomer Analog). National Library of Medicine. Link
- Lijinsky, W.Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press, 1992.
Sources
Methodological & Application
Definitive Guide to the Trace-Level Quantification of 2-[methyl(nitroso)amino]propan-1-ol in Pharmaceutical Materials
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
The emergence of nitrosamine impurities in pharmaceutical products has created an urgent need for highly sensitive and robust analytical methods. This guide provides a detailed technical framework for the analysis of 2-[methyl(nitroso)amino]propan-1-ol, a potential nitrosamine drug substance-related impurity (NDSRI). Due to its polar hydroxyl group, this analyte presents unique challenges compared to more volatile nitrosamines. We present two primary methodologies: a definitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) approach. This document details optimized protocols, from sample preparation to data acquisition, and provides the scientific rationale behind key experimental choices, ensuring methodological integrity and regulatory compliance.
Introduction: The Analytical Challenge of Polar Nitrosamines
Nitrosamines are classified as probable human carcinogens, prompting stringent regulatory oversight from agencies like the U.S. FDA and EMA.[1][2] The acceptable intake (AI) limits for these impurities are often set at nanogram-per-day levels, demanding analytical methods with exceptional sensitivity and specificity.[3][4]
The target analyte, 2-[methyl(nitroso)amino]propan-1-ol (Figure 1), is a polar molecule due to the presence of a primary alcohol functional group. This structural feature significantly influences its analytical behavior:
-
Increased Polarity: Enhances its solubility in aqueous or polar organic solvents but can lead to poor retention on traditional reversed-phase chromatography columns.
-
Reduced Volatility: Makes it less amenable to standard gas chromatography techniques compared to non-polar nitrosamines like N-Nitrosodimethylamine (NDMA).
-
Thermal Instability: The molecule may be susceptible to degradation at the high temperatures used in GC injection ports, potentially leading to inaccurate quantification.[5]
Given these properties, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary recommended technique for its reliable quantification.[6] GC-MS/MS remains a viable, albeit more challenging, alternative. This guide is structured to provide researchers with the expertise to select and implement the most appropriate method for their specific drug matrix.
Figure 1: Chemical Structure of 2-[methyl(nitroso)amino]propan-1-ol Molecular Formula: C₄H₁₀N₂O₂ Monoisotopic Mass: 118.07423 Da[7]
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for nitrosamine analysis due to its high sensitivity, specificity, and applicability to a wide range of analyte polarities and thermal stabilities.[8][9] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry ensures that the analyte is distinguished from complex pharmaceutical matrices, minimizing the risk of false positives.[10]
Principle of the LC-MS/MS Method
The sample is first extracted from the drug product or substance matrix using a suitable polar solvent. The extract is then injected into a high-performance liquid chromatography (HPLC) system. The analyte is separated from other components on a reversed-phase column specifically designed to retain polar compounds. Following chromatographic separation, the analyte is ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), and quantified by a tandem mass spectrometer operating in MRM mode.[6][11]
Experimental Protocol: LC-MS/MS
2.2.1. Reagents and Materials
-
Reference Standard: 2-[methyl(nitroso)amino]propan-1-ol (custom synthesis may be required).
-
Internal Standard (ISTD): Isotopically labeled 2-[methyl(nitroso)amino]propan-1-ol-d6 (or a suitable structural analog if unavailable).
-
Solvents: Methanol, Acetonitrile (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade).
-
Water: Deionized water, resistivity ≥ 18 MΩ·cm.
-
Vials: Amber glass vials to protect light-sensitive nitrosamines.[12]
2.2.2. Preparation of Standards and Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve the reference standard and ISTD in methanol to prepare individual stock solutions.
-
Intermediate Solutions (1 µg/mL): Dilute the stock solutions with methanol.
-
Working Standard Solutions (0.1 - 50 ng/mL): Prepare a series of calibration standards by diluting the intermediate solution with a 50:50 (v/v) mixture of methanol and water. Fortify each standard with the ISTD to a final concentration of 5 ng/mL.
2.2.3. Sample Preparation Protocol
-
Weighing: Accurately weigh a portion of the ground drug product powder equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
-
Extraction: Add 5.0 mL of methanol. For robust extraction, vortex the mixture for 1 minute, followed by shaking for 30 minutes.[13]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pelletize excipients.[14]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean amber HPLC vial.[13]
-
Fortification: Add the ISTD to the filtered sample.
Caption: General sample preparation workflow for LC-MS/MS analysis.
2.2.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | InertSustain AQ-C18 or equivalent polar-retained C18 column (e.g., 150 mm x 2.1 mm, 3 µm). Justification: AQ-C18 columns are designed to prevent phase collapse in highly aqueous mobile phases, ensuring stable retention for polar analytes.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 4 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode. Justification: APCI is often preferred for less polar to moderately polar nitrosamines and can offer better sensitivity and reduced matrix effects compared to ESI.[6] |
| MRM Transitions | Analyte: Q1: 119.1 -> Q3: 101.1 (Loss of H₂O), 74.1 (Fragmentation). ISTD (d6): Q1: 125.1 -> Q3: 104.1. Note: These transitions are predictive and MUST be optimized empirically. |
| Source Temperature | 450 °C |
Method Validation and System Suitability
For regulatory acceptance, the method must be validated according to ICH Q2(R2) guidelines.[16]
-
Specificity: No interfering peaks should be observed at the retention time of the analyte in blank or placebo samples.
-
Linearity: A calibration curve with at least five standards should yield a correlation coefficient (r²) ≥ 0.995.
-
Limit of Quantification (LOQ): The LOQ must be sufficiently low to quantify the nitrosamine at or below the regulatory control limit. For confirmatory testing where the goal is to demonstrate the absence of the impurity, the LOQ should be ≤10% of the acceptable limit.[17]
-
Accuracy & Precision: Recovery should be within 70-130% with a relative standard deviation (RSD) of ≤ 20% for replicate preparations.[12]
-
System Suitability: Before analysis, inject a mid-level standard six times. The RSD of the peak areas should be ≤ 15%.
Alternative Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS can provide excellent sensitivity but requires careful consideration for polar and thermally labile compounds like 2-[methyl(nitroso)amino]propan-1-ol.[18] The primary risk is on-column or in-injector degradation, which can lead to inaccurate results.[5] This method is best suited for matrices where LC-MS/MS suffers from insurmountable matrix effects.
Principle of the GC-MS/MS Method
The sample is extracted into a volatile organic solvent. The extract is injected into a heated GC inlet where it is vaporized and transferred to the analytical column. The components are separated based on their boiling points and interaction with the column's stationary phase. The separated analyte is then ionized (typically via Electron Ionization - EI) and quantified using a tandem mass spectrometer in MRM mode.[19]
Experimental Protocol: GC-MS/MS
3.2.1. Sample Preparation The sample is extracted using a non-polar solvent like Dichloromethane (DCM) following a similar vortexing and centrifugation procedure as described in section 2.2.3. Liquid-liquid extraction may be required for aqueous-based drug products.
3.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph with a suitable autosampler |
| Column | Mid-polarity column (e.g., VF-WAXms, 30 m x 0.25 mm, 1.0 µm). Justification: A wax column provides better peak shape for polar compounds like alcohols compared to a non-polar DB-5ms column.[20] |
| Inlet Temperature | 150-180 °C (Optimization is critical). Justification: A lower-than-standard temperature is recommended to minimize thermal degradation of the analyte. The trade-off with transfer efficiency must be evaluated. |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 40 °C (hold 2 min), ramp at 15 °C/min to 220 °C (hold 5 min). |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electron Ionization (EI), 70 eV |
| MRM Transitions | Analyte: Q1: 118 -> Q3: 88 (Loss of NO), 42 (Fragmentation). Note: These transitions are predictive based on common fragmentation patterns and MUST be optimized empirically. |
| Source Temperature | 230 °C |
Method Selection and Concluding Remarks
Choosing the correct analytical method is paramount for ensuring patient safety and regulatory compliance. The decision should be guided by the analyte's properties and the nature of the sample matrix.
Caption: Decision tree for selecting the appropriate analytical method.
Summary of Method Characteristics
| Feature | LC-MS/MS (Recommended) | GC-MS/MS (Alternative) |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. | Best for volatile, thermally stable compounds. Risky for heat-sensitive analytes. |
| Sensitivity | High (sub-ppb levels achievable).[2] | Very High (sub-ppb levels achievable), but can be compromised by analyte degradation.[21] |
| Key Advantage | Robustness and reliability for the target analyte; avoids thermal degradation risk. | High chromatographic resolution. |
| Primary Challenge | Potential for matrix-induced ion suppression; requires polar-retentive columns. | High risk of thermal degradation leading to inaccurate (low-biased) results.[5] |
References
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.ACS Publications.
- Nitrosamine Impurity Regulatory Limits: A Complete Guide.ResolveMass Laboratories Inc.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.FDA.
- FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs.Winston & Strawn.
- Why Regulatory Agencies Require Validated Methods for Nitrosamines.ResolveMass Laboratories Inc.
- Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.Eurofins.
- An automated sample preparation workflow for the analysis of nitrosamines in metformin.Thermo Fisher Scientific.
- Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance.Cosmetic Ingredient Review.
- CDER Nitrosamine Impurity Acceptable Intake Limits.FDA.
- Nitrosamine Impurities Testing.ResolveMass Laboratories Inc.
- Nitrosamines Analysis in Pharmaceuticals.Agilent.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.PMC.
- Winning Strategies to Develop an Analytical Method for Nitrosamines.Veeprho.
- Determination of six nitrosamine impurities in angiotensin II receptor blocker drugs by LC-MS/MS.Thermo Fisher Scientific.
- Analytical Methods.Ministry of Food and Drug Safety, Korea.
- A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat.ResearchGate.
- Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18.GL Sciences Inc.
- Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS).ASTM International.
- Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation.Agilent Technologies, Inc.
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.Restek.
- Determining Nitrosamines Using GC-MS/MS with Electron Ionization.Thermo Fisher Scientific.
- GC-MS/LC-MS for the Analysis of Nitrosamines.BA Sciences.
- Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method).Taiwan Food and Drug Administration.
- 2-[methyl(nitroso)amino]propan-1-ol.PubChem.
- A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin.PubMed.
Sources
- 1. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cir-safety.org [cir-safety.org]
- 5. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-[methyl(nitroso)amino]propan-1-ol (C4H10N2O2) [pubchemlite.lcsb.uni.lu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. img.antpedia.com [img.antpedia.com]
- 11. fda.gov.tw [fda.gov.tw]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. glsciences.com [glsciences.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
Topic: Mass Spectrometry Analysis of 2-[methyl(nitroso)amino]propan-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitrosamine impurities in pharmaceutical products represent a significant safety concern due to their classification as probable human carcinogens.[1] The detection and quantification of these impurities at trace levels are mandated by global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] This application note provides a comprehensive technical guide for the mass spectrometric analysis of 2-[methyl(nitroso)amino]propan-1-ol, a polar, hydroxylated N-nitrosamine. We present detailed, field-proven protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), explaining the causality behind critical experimental choices. The guide includes protocols for sample preparation, optimized instrument parameters, and an in-depth analysis of the predicted mass spectral fragmentation pathways, enabling researchers to develop robust, sensitive, and validated analytical methods.
Introduction: The Challenge of Nitrosamine Impurities
The discovery of N-nitrosamines in widely used medications has led to product recalls and heightened regulatory scrutiny.[4][5] These compounds can form during drug synthesis, manufacturing, or storage when secondary or tertiary amines react with nitrosating agents.[6][7] Their potent carcinogenicity necessitates highly sensitive analytical methods capable of detection at parts-per-billion (ppb) levels to ensure patient safety and comply with strict acceptable intake (AI) limits, such as 26.5 ng/day for N-nitrosodiethylamine (NDEA) and 96 ng/day for N-nitrosodimethylamine (NDMA).[2][8]
2-[methyl(nitroso)amino]propan-1-ol presents a unique analytical challenge due to its hydroxyl functional group, which increases its polarity and thermal lability compared to simple dialkyl nitrosamines. This guide provides the foundational methodologies to address these challenges, ensuring accurate and reliable quantification.
Analyte Profile: 2-[methyl(nitroso)amino]propan-1-ol
Understanding the physicochemical properties of the target analyte is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₂ | [9] |
| Monoisotopic Mass | 118.07423 Da | [9] |
| [M+H]⁺ m/z | 119.08151 | [9] |
| Structure | PubChem | |
| Key Features | Contains a polar hydroxyl group and a nitrosamine functional group. The presence of the alcohol moiety increases its solubility in polar solvents and makes it more amenable to LC-MS analysis. |
Sample Preparation Protocol: Extraction from a Solid Dosage Form
The objective of sample preparation is to efficiently extract the analyte from the drug product matrix while minimizing interferences.[5] This protocol is a robust starting point for tablets.
Rationale: Methanol is selected for its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and excipients while effectively solubilizing polar nitrosamines.[5][10] Mechanical shaking and sonication ensure the complete disintegration of the tablet and dissolution of the analyte. Centrifugation and filtration are critical for removing particulate matter that could clog the analytical column and contaminate the mass spectrometer.[10]
Protocol:
-
Sample Weighing: Crush a representative number of tablets into a fine, homogenous powder. Accurately weigh a portion of the powder equivalent to 100 mg of the API into a 15 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 5.0 mL of HPLC-grade methanol to the tube.
-
Extraction: Vortex the sample for 1 minute to ensure the powder is fully wetted. Place the tube on a mechanical shaker for 40 minutes, followed by 15 minutes in an ultrasonic bath to facilitate complete extraction.[10]
-
Clarification: Centrifuge the sample at 4500 rpm for 15 minutes to pelletize insoluble excipients.[10]
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter into a clean autosampler vial. The use of a chemically resistant filter is crucial to prevent the introduction of leachables.
-
Internal Standard: If an isotopically labeled internal standard is used (highly recommended for accuracy), it should be added to the extraction solvent in Step 2.
LC-MS/MS Analysis: The Preferred Method
LC-MS/MS is the technique of choice for polar and thermally labile nitrosamines, as it avoids the high temperatures of a GC inlet that can cause degradation.[4][11] Tandem quadrupole mass spectrometry provides exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[11]
Causality in Method Design:
-
Column Chemistry: A C18 stationary phase provides balanced retention for moderately polar compounds. The F5 phase, with its pentafluorophenyl ligands, offers alternative selectivity for polar compounds and is also a strong choice.[10]
-
Mobile Phase: A water/methanol gradient is effective for eluting polar analytes. Formic acid is added to promote protonation ([M+H]⁺ formation) in the ESI source, enhancing signal intensity.[12]
-
Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like 2-[methyl(nitroso)amino]propan-1-ol. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar nitrosamines.[7][11]
Detailed LC-MS/MS Protocol
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Column Temp. | 40 °C[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[12] |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimize for instrument |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
GC-MS/MS Analysis: An Alternative Approach
For a comprehensive risk assessment, GC-MS analysis may also be considered. While the hydroxyl group can pose challenges (e.g., peak tailing, thermal degradation), a highly inert system can yield excellent results.[14] This method is particularly useful if other, more volatile nitrosamines are also being screened.
Causality in Method Design:
-
Inert Flow Path: The analysis of active compounds at trace levels requires an inert flow path to prevent analyte loss.[1]
-
Column Choice: A mid-polarity column (e.g., 5% phenyl) provides good selectivity for a broad range of nitrosamines.
-
Injection Mode: A splitless injection maximizes the transfer of analyte to the column, which is essential for trace-level sensitivity.
Detailed GC-MS/MS Protocol
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Autosampler |
| Liner | Ultra Inert, Splitless, Single Taper w/ Wool |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless (1 min purge delay) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Column | e.g., DB-5ms UI, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 40 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectral Fragmentation Analysis
Understanding the fragmentation of the analyte is essential for developing a selective and sensitive MRM method. The fragmentation pathways described here are based on established principles for N-nitrosamines.[15][16]
Upon ESI+ ionization, the molecule protonates to form the precursor ion [M+H]⁺ at m/z 119.08 . In the collision cell, this ion undergoes fragmentation via several key pathways:
-
Loss of Nitrosyl Radical (•NO): This is a characteristic fragmentation for N-nitrosamines, involving the cleavage of the N-N bond, resulting in a loss of 30 Da.[16][17]
-
Loss of Water (H₂O): The protonated hydroxyl group readily eliminates a neutral water molecule, a common pathway for alcohols, resulting in a loss of 18 Da.[16]
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a dominant pathway. This can lead to the formation of the stable ion at m/z 73.06.
Proposed MRM Transitions for Quantification
Based on the predicted fragmentation, the following MRM transitions can be used for a robust quantitative method. It is imperative to optimize collision energies for your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Role |
| 119.1 | 101.1 | [M+H - H₂O]⁺ | Quantifier |
| 119.1 | 89.1 | [M+H - NO]⁺ | Qualifier 1 |
| 119.1 | 73.1 | [C₃H₉N₂]⁺ | Qualifier 2 |
Method Validation & Quality Control
A self-validating system is essential for trustworthy results. The analytical method should be validated according to ICH Q2(R1) guidelines.
System Suitability: Before each analytical run, inject a standard solution to verify system performance. Key parameters include peak shape, retention time stability, and signal-to-noise ratio.
Validation Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interfering peaks at the retention time of the analyte in a blank matrix. | Ensures the signal is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the expected concentration range. | Demonstrates a proportional response to concentration. |
| LOD/LOQ | Signal-to-Noise Ratio ≥ 3 for LOD and ≥ 10 for LOQ. | Defines the lower limits of reliable detection and quantification.[18] |
| Accuracy | Recovery of 80-120% for spiked matrix samples at three concentration levels.[19] | Measures the closeness of the experimental value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% for repeatability and intermediate precision. | Measures the degree of scatter between a series of measurements. |
Conclusion
The mass spectrometric analysis of 2-[methyl(nitroso)amino]propan-1-ol requires a carefully developed and validated method. LC-MS/MS is the preferred technique due to the analyte's polarity and thermal lability, offering superior sensitivity and specificity. The protocols and fragmentation analysis detailed in this note provide a robust framework for researchers in pharmaceutical quality control and drug development to accurately quantify this and other structurally similar N-nitrosamine impurities. Adherence to rigorous sample preparation, optimized instrument conditions, and comprehensive method validation is paramount to ensuring data integrity and patient safety.
References
- ResolveMass Laboratories Inc. (2025).
- OMCL. (n.d.). Nitrosamines by GC-MS/MS.
- ResolveMass Laboratories Inc. (2025). Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used.
- Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- Chromatography Online. (2025). Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used.
- Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- Sigma-Aldrich. (n.d.).
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(7), 395–408.
- Waters Corporation. (2023). N-Nitrosamines Analysis An Overview.
- Chow, Y. L., & Colón, C. J. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1370.
- Thermo Fisher Scientific. (n.d.).
- Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- ResearchGate. (2025). Some Aspects of the Mass Spectra of N-Nitrosamines.
- SCIEX. (n.d.). Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques.
- ACS Publications. (2024).
- Health Canada. (2025).
- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry, 36(8), e9261.
- ResearchGate. (2022).
- IJPPR. (2025).
- Chromatography Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups.
- FDA. (2026). CDER Nitrosamine Impurity Acceptable Intake Limits.
- ECA Academy. (2020). Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance.
- Gough, T. A. (1978). Determination of N-nitroso compounds by mass spectrometry. A review. Analyst, 103(1229), 785-806.
- Agilent Technologies. (2025). Emerging Trends in Nitrosamine Analysis for Pharma.
- Canadian Science Publishing. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines.
- FDA. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs.
- DrugFuture. (n.d.). 2-Amino-2-methyl-1-propanol.
- PubChem. (n.d.). 2-[methyl(nitroso)amino]propan-1-ol.
- PubChem. (n.d.). 2-Amino-2-methyl-1-propanol.
- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol CAS#: 124-68-5.
- Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF.
- NOAA. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
- Health Sciences Authority. (2021). DETERMINATION OF SIX NITROSAMINE IMPURITIES IN WESTERN MEDICINES BY LC-MS/MS.
- NIST. (n.d.). 2-Propanamine, N-(1-methylethyl)-N-nitroso-.
- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
- ResearchGate. (n.d.). MS–MS spectra of the seven nitrosamines.
- Patsnap. (n.d.). Production process of 2-amino-methyl-1-propanol.
- Waters Corporation. (n.d.).
Sources
- 1. agilent.com [agilent.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. sciex.jp [sciex.jp]
- 6. resolvemass.ca [resolvemass.ca]
- 7. shimadzu.com [shimadzu.com]
- 8. Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance - ECA Academy [gmp-compliance.org]
- 9. PubChemLite - 2-[methyl(nitroso)amino]propan-1-ol (C4H10N2O2) [pubchemlite.lcsb.uni.lu]
- 10. fda.gov [fda.gov]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. hsa.gov.sg [hsa.gov.sg]
- 14. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 15. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. edqm.eu [edqm.eu]
A Robust Reversed-Phase HPLC-UV Method for the Separation and Quantification of 2-[methyl(nitroso)amino]propan-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust high-performance liquid chromatography (HPLC) method for the separation and quantification of the potential genotoxic impurity (PGI), 2-[methyl(nitroso)amino]propan-1-ol. N-nitrosamine impurities are a class of potent carcinogens that require vigilant monitoring in pharmaceutical materials to ensure patient safety.[1] The inherent polarity of 2-[methyl(nitroso)amino]propan-1-ol presents a unique chromatographic challenge, necessitating a method optimized for its retention and resolution. This protocol employs a reversed-phase C18 column with a gradient elution of water and acetonitrile, modified with formic acid, and utilizes UV detection. The methodology described herein is designed for accuracy, precision, and reliability, making it suitable for quality control laboratories and drug development settings.
Introduction and Scientific Rationale
The discovery of N-nitrosamine impurities in common medications has led to heightened regulatory scrutiny and a critical need for reliable analytical methods to detect and quantify these compounds at trace levels.[2] 2-[methyl(nitroso)amino]propan-1-ol is an N-nitrosamine that may arise as an impurity from specific synthetic pathways in drug manufacturing. Its structure, featuring both a nitrosamine functional group and a primary alcohol, renders it significantly more polar than many commonly tested nitrosamines like N-nitrosodimethylamine (NDMA).
Analyte Profile: 2-[methyl(nitroso)amino]propan-1-ol
-
Molecular Formula: C₄H₁₀N₂O₂[3]
-
Molecular Weight: 118.13 g/mol
-
Structure:
-
Key Features: The presence of the hydroxyl (-OH) group significantly increases the molecule's hydrophilicity. This is reflected in its predicted XlogP of -0.1, indicating a high affinity for aqueous phases.[3] This property dictates the primary challenge in its chromatographic separation: achieving adequate retention on traditional reversed-phase columns.
The method detailed in this note is founded on the principle of reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase. To overcome the low retention of our polar analyte, the method employs a column chemistry engineered for aqueous stability and a mobile phase gradient that starts with a high percentage of water. The addition of formic acid to the mobile phase serves a dual purpose: it protonates residual silanols on the silica-based stationary phase, minimizing undesirable peak tailing, and ensures a consistent pH for reproducible chromatography.[4] UV detection is selected as a robust and widely accessible technique for quantitative analysis, leveraging the chromophore of the N-nitroso group.[5]
Experimental Protocol
This section provides a comprehensive, step-by-step protocol for the analysis of 2-[methyl(nitroso)amino]propan-1-ol.
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a binary pump, degasser, autosampler, and a column thermostat.
-
Detector: A UV-Vis or Photodiode Array (PDA) detector.
-
Column: A high-purity silica C18 column suitable for polar analytes. A column such as the Waters XSelect HSS T3 or equivalent is recommended to enhance retention of polar compounds.[1]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Glassware: Class A volumetric flasks and pipettes.
-
Vials: 2 mL amber HPLC vials with PTFE septa to prevent photodegradation.
Reagents and Standard Preparation
-
Solvents: HPLC-grade acetonitrile (ACN) and water (e.g., Milli-Q or equivalent).
-
Acid: Formic acid (FA), LC-MS grade (≥99%).
-
Reference Standard: 2-[methyl(nitroso)amino]propan-1-ol certified reference material (CRM).
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.
Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the 2-[methyl(nitroso)amino]propan-1-ol CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. This solution should be stored in the dark at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with Mobile Phase A to bracket the expected sample concentration. A typical calibration curve might range from 0.05 µg/mL to 2.0 µg/mL.
Sample Preparation
The diluent for the sample should ideally be the same as the initial mobile phase composition (Mobile Phase A) to prevent peak distortion.
-
Accurately weigh a suitable amount of the drug substance or product into a volumetric flask.
-
Add a portion of the diluent (Mobile Phase A) and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial for analysis.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-16 min: 40% to 95% B; 16-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 245 nm |
| Run Time | 25 minutes |
Rationale for Conditions:
-
Gradient Elution: The shallow gradient from 5% to 40% acetonitrile over 13 minutes is designed to provide robust separation of the polar analyte from the solvent front and other early-eluting impurities, while ensuring a sharp, symmetrical peak.
-
Column Temperature: Maintaining a constant temperature of 35 °C ensures reproducible retention times and improves peak shape.
-
Detection Wavelength: 245 nm provides good sensitivity for the N-nitroso functional group, balancing signal intensity with baseline noise.[1]
Analytical Workflow and Data Processing
The overall analytical process follows a systematic workflow to ensure data integrity and reproducibility.
Caption: End-to-end workflow for the analysis of 2-[methyl(nitroso)amino]propan-1-ol.
Data Processing:
-
Peak Identification: The analyte peak in the sample chromatogram is identified by comparing its retention time with that of the certified reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standard injections against their corresponding concentrations. The concentration of 2-[methyl(nitroso)amino]propan-1-ol in the sample is then calculated from its peak area using the linear regression equation derived from the calibration curve.
-
System Suitability: Before sample analysis, system suitability must be established by injecting the working standard multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
Method Validation Principles
For use in a regulated environment, this method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., drug active pharmaceutical ingredient, other impurities, degradation products). This is typically demonstrated by analyzing a placebo and spiked samples.
-
Linearity: Demonstrating a linear relationship between concentration and detector response over the intended range. A correlation coefficient (r²) of ≥0.999 is desirable.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For genotoxic impurities, low LOQ values (in the ng/mL range) are critical.[5]
-
Accuracy: The closeness of test results to the true value, assessed by spike-recovery studies at multiple concentration levels.
-
Precision: The degree of scatter between a series of measurements, evaluated at both the instrument level (repeatability) and inter-day (intermediate precision).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH, flow rate).
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-UV method for the separation and quantification of 2-[methyl(nitroso)amino]propan-1-ol. By utilizing a C18 column tailored for polar analytes and an optimized gradient elution, the method successfully addresses the challenge of retaining and resolving this hydrophilic N-nitrosamine. The detailed protocol and validation framework establish a foundation for its implementation in quality control and research environments, contributing to the safety and quality of pharmaceutical products.
References
-
Micro-Solv Technology Corporation. "NITROSAMINE IMPURITY ASSAY BY HPLC." Accessed February 19, 2026. [Link]
-
Waters Corporation. "Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances." Accessed February 19, 2026. [Link]
-
Billedeau, S. M., et al. "Determination of N-nitroso Compounds by High-Performance Liquid Chromatography With Postcolumn Reaction and a Thermal Energy Analyzer." Journal of Analytical Toxicology, vol. 14, no. 3, 1990, pp. 181-5. [Link]
-
MacMillan, J. H., and G. A. Tuda. "Separation and Direct Chemical Determination of Nitrosamines by High Performance Liquid Chromatography (HPLC)." Analytical Letters, vol. 16, no. 13, 1983, pp. 957-968. [Link]
-
Al-Rimawi, F., et al. "A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat." ResearchGate, 2017. [Link]
-
Papadoyannis, I. N., et al. "Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure." Molecules, vol. 27, no. 21, 2022, p. 7564. [Link]
-
Genç, N., et al. "HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials." Journal of AOAC INTERNATIONAL, vol. 105, no. 4, 2022, pp. 1060-1067. [Link]
-
National Center for Biotechnology Information. "2-[methyl(nitroso)amino]propan-1-ol." PubChem, Accessed February 19, 2026. [Link]
-
Genç, N., et al. "HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials." PubMed, 2022. [Link]
-
Karadirek, E., and E. Nemutlu. "Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation." Archives of Case Reports, vol. 8, no. 1, 2025. [Link]
-
Patel, K., et al. "Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances." ResearchGate, 2024. [Link]
-
Kumar, P. S., et al. "Determination of Genotoxic Impurities N-nitrosamine's in Efavirenz Drug Substance Using Rp-Hplc Technique." Journal of Pharmaceutical Research International, 2022, pp. 1-11. [Link]
Sources
Application Notes & Protocols: 2-[methyl(nitroso)amino]propan-1-ol as a Tool in Carcinogenesis Research
Abstract & Scope
This document provides a comprehensive technical guide for the use of 2-[methyl(nitroso)amino]propan-1-ol, a potent N-nitrosamine compound, as a specialized tool in experimental carcinogenesis. N-nitrosamines are a class of chemical compounds recognized for their carcinogenic potential, making them invaluable for inducing and studying tumor development in controlled laboratory settings.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in oncology research, toxicology, and pharmacology. We will move beyond simple procedural lists to explore the biochemical rationale, detailed safety protocols, and robust experimental designs necessary for the effective and responsible use of this compound. The protocols outlined herein are designed as self-validating systems to ensure reproducibility and scientific rigor.
Scientific Foundation: Mechanism of Carcinogenic Action
The utility of 2-[methyl(nitroso)amino]propan-1-ol as a research tool is entirely dependent on its transformation from a stable pro-carcinogen into a highly reactive DNA-alkylating agent. This process, known as metabolic activation, is a critical concept for any researcher using this compound.
2.1 The Metabolic Activation Cascade Unlike direct-acting carcinogens, 2-[methyl(nitroso)amino]propan-1-ol requires enzymatic processing, primarily within the liver, to exert its genotoxic effects. This multi-step process is initiated by the Cytochrome P450 family of enzymes.[4][5]
-
α-Hydroxylation: The cascade begins when Cytochrome P450 enzymes, particularly isoforms like CYP2E1, catalyze the hydroxylation of the carbon atom alpha to the N-nitroso group.[4] This enzymatic oxidation is the rate-limiting step and the primary point of bioactivation.
-
Formation of an Unstable Intermediate: The resulting α-hydroxy nitrosamine is highly unstable. It undergoes spontaneous, non-enzymatic decomposition.
-
Generation of Electrophilic Diazonium Ions: This decomposition releases an aldehyde and a highly electrophilic diazonium ion. It is this diazonium ion that is the ultimate carcinogenic species.[6]
-
DNA Alkylation: The reactive diazonium ion readily attacks nucleophilic sites on DNA bases, transferring an alkyl group. This covalent modification results in the formation of DNA adducts, such as O⁶-methylguanine and N⁷-methylguanine.[4] These adducts can cause base mispairing during DNA replication, leading to permanent mutations (e.g., G:C to A:T transitions) if not repaired by cellular machinery. An accumulation of such mutations in critical proto-oncogenes or tumor suppressor genes can initiate the process of carcinogenesis.
Diagram: Metabolic Activation of 2-[methyl(nitroso)amino]propan-1-ol
Caption: Metabolic activation pathway from pro-carcinogen to DNA adduct formation.
Critical Safety Protocols and Compound Handling
Trustworthiness: The potent biological activity of 2-[methyl(nitroso)amino]propan-1-ol necessitates stringent adherence to safety protocols. It is classified as a suspected carcinogen and a skin and eye irritant.[7][8] All handling must occur with the assumption of high toxicity.
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles, face shield, and a buttoned lab coat.[7][9] | Prevents dermal absorption and accidental splashes to the eyes and face, which are primary routes of exposure. |
| Engineering Controls | All weighing, reconstitution, and aliquoting must be performed inside a certified chemical fume hood.[7] | Minimizes the risk of inhaling aerosolized particles or vapors, which is a significant exposure risk. |
| Storage | Store in a cool, well-ventilated, designated area for carcinogens. Keep container tightly sealed. | Prevents degradation and accidental release into the lab environment. |
| Spill Management | Decontaminate the area with an appropriate absorbent material. Do not use combustible materials like paper towels for large spills.[7] | Safely contains the spill and prevents the spread of the hazardous material. |
| Waste Disposal | All contaminated materials (tips, tubes, gloves) and unused solutions must be disposed of as hazardous chemical waste according to institutional and local regulations.[9] | Prevents environmental contamination and accidental exposure of non-laboratory personnel. |
Applications in Preclinical Research
This compound is primarily used in two domains: the development of in vivo cancer models and in vitro assays for genotoxicity and mutagenesis.
-
In Vivo Carcinogenesis Models: The systemic administration of 2-[methyl(nitroso)amino]propan-1-ol to laboratory animals (e.g., rats) can induce tumor formation in specific organs, most commonly the liver, where metabolic activation is highest. These models are essential for:
-
Studying the multi-stage process of cancer development.
-
Evaluating the efficacy of novel chemotherapeutic or chemopreventive agents.
-
Investigating the genetic and epigenetic changes that drive tumorigenesis.
-
-
In Vitro Genotoxicity Assays: In a controlled cellular environment, the compound can be used to study the mechanisms of DNA damage and repair.
-
Ames Test: To assess the mutagenic potential of the compound, it is used in conjunction with a liver S9 fraction (containing P450 enzymes) to treat special strains of Salmonella typhimurium.[10] A positive result is indicated by a dose-dependent increase in bacterial colonies that have undergone reverse mutation.
-
Mammalian Cell Assays: In cultured mammalian cells, the compound (co-administered with an S9 fraction if the cells lack metabolic capacity) can be used in assays like the Comet Assay (to detect DNA strand breaks) or the Micronucleus Test (to detect chromosomal damage).
-
Experimental Methodologies & Protocols
Expertise & Experience: The following protocols are presented as foundational templates. Researchers must optimize concentrations and exposure times based on the specific cell line or animal model being used. Every new experiment should include dose-response studies to identify the optimal concentration range that balances efficacy with toxicity.
Protocol: Preparation of a 100 mM Stock Solution
Causality: A concentrated stock solution in a non-aqueous solvent like DMSO is crucial for maintaining compound stability and minimizing solvent effects in the final experimental medium.
-
Pre-Handling: Before opening the vial, bring 2-[methyl(nitroso)amino]propan-1-ol (Molecular Formula: C₄H₁₀N₂O₂, Molecular Weight: 118.13 g/mol ) to room temperature.[11] Perform all steps in a chemical fume hood.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh out 11.81 mg of the compound.
-
Solubilization: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to the vial.
-
Mixing: Cap the vial tightly and vortex at medium speed for 2-3 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist solubilization if necessary.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term (1-3 months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol: Workflow for In Vivo Tumor Induction in a Rodent Model
Disclaimer: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) and must adhere to all guidelines for the humane treatment of laboratory animals.
Diagram: General Workflow for an In Vivo Carcinogenesis Study
Caption: A generalized workflow for conducting an in vivo carcinogenesis study.
-
Animal Model: Select an appropriate rodent strain (e.g., Sprague-Dawley rats).
-
Dose Preparation: On the day of dosing, dilute the stock solution of 2-[methyl(nitroso)amino]propan-1-ol in a sterile vehicle (e.g., saline or corn oil) to the final desired concentration. The final concentration of DMSO in the injected solution should be minimized (<5%).
-
Administration: Administer the compound via the chosen route (e.g., subcutaneous injection). Dosing regimens are highly variable and must be determined from literature or pilot studies. A typical starting point might be in the range of 10-50 mg/kg body weight, administered once weekly. A vehicle-only control group is mandatory.
-
Monitoring: Monitor animals daily for clinical signs of toxicity. Record body weights at least twice weekly.
-
Study Termination: At the pre-determined study endpoint (e.g., 20-40 weeks) or when animals meet humane endpoint criteria, euthanize them via an approved method.
-
Analysis: Perform a full necropsy. Collect target organs (especially the liver), weigh them, and fix them in 10% neutral buffered formalin for subsequent histopathological analysis to identify and grade neoplastic lesions.
References
-
Ma, B., & He, L. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
-
PubChem. (n.d.). 2-[methyl(nitroso)amino]propan-1-ol. National Center for Biotechnology Information. [Link]
-
Australian Government Department of Health. (2013). 2-Propanol, 1-amino-: Human health tier II assessment. [Link]
-
PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]
-
CPAchem. (2022). Safety data sheet. [Link]
-
Patsnap. (2006). Production process of 2-amino-methyl-1-propanol. Eureka. [Link]
-
Mori, Y., Niwa, T., Hori, T., & Toyoshi, K. (1983). Mutagenicity of N-nitrosobis(2-hydroxypropyl)amine and its related compounds in the presence of rat lung and liver S9. Cancer Letters, 18(3), 271-275. [Link]
-
European Commission. (2001). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. [Link]
-
Manasa Life Sciences. (n.d.). N-Isopropyl-N-methyl Nitrosoamine. [Link]
-
Frei, E., & Bertram, B. (1985). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro. Carcinogenesis, 6(3), 435-440. [Link]
-
Szychowski, K. A. (2001). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 10(3), 131-137. [Link]
-
Farrelly, J. G., Stewart, M. L., & Lijinsky, W. (1985). Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. Cancer Research, 45(11 Pt 1), 5469-5473. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). [Link]
-
Semantic Scholar. (n.d.). Formation and metabolism of N-nitrosamines. [Link]
-
Tan, W., et al. (2012). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 116(24), 5845-5857. [Link]
-
OSHA. (n.d.). 2-Amino-2-methyl-1-propanol. [Link]
- Google Patents. (n.d.).
-
National Toxicology Program. (2021). 15th Report on Carcinogens: N-Nitrosamines. National Institutes of Health. [Link]
-
ROC, OEHHA. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9495. [Link]
-
The Dow Chemical Company. (2005). Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No. 124-68-5 From Regulation As A Volatile Organic Compound. [Link]
-
Lepaumier, H., Picq, D., & Carrette, P. L. (2011). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Industrial & Engineering Chemistry Research, 50(17), 9997-10004. [Link]
- Google Patents. (n.d.). CN1810767A - Production process of 2-amino-methyl-1-propanol.
-
Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. [Link]
-
Regulations.gov. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary. [Link]
-
Nwaoha, C., & Tontiwachwuthikul, P. (2021). Evaluation of Emissions of 2-Amino-2-Methyl-1-Propanol Degradation Products by adding Degradation Reactions to the Carbon Dioxide Capture Unit. Journal of Applied Sciences and Environmental Management, 24(11), 1993-1998. [Link]
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pjoes.com [pjoes.com]
- 6. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Mutagenicity of N-nitrosobis(2-hydroxypropyl)amine and its related compounds in the presence of rat lung and liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - 2-[methyl(nitroso)amino]propan-1-ol (C4H10N2O2) [pubchemlite.lcsb.uni.lu]
Introduction: The Regulatory Imperative for Nitrosamine Impurity Assessment
An Application Guide for the In Vitro Genotoxicity Assessment of 2-[methyl(nitroso)amino]propan-1-ol
N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry. Classified as a "cohort of concern," many nitrosamines are potent mutagenic carcinogens in animal studies, necessitating rigorous safety assessments when they are identified as impurities in drug substances or products.[1][2] The compound 2-[methyl(nitroso)amino]propan-1-ol is the N-nitroso derivative of 2-amino-2-methyl-1-propanol (AMP), a common buffer and pharmaceutical excipient.[3][4][5][6][7][8][9][10][11][12][13] As a Nitrosamine Drug Substance-Related Impurity (NDSRI), its potential genotoxicity must be thoroughly evaluated.
International Council for Harmonisation (ICH) guideline M7(R2) provides a framework for assessing and controlling DNA reactive impurities.[14] For nitrosamines, a standard battery of in vitro genotoxicity tests is required to determine their mutagenic potential. This guide provides detailed, field-proven protocols for two cornerstone assays: the Enhanced Bacterial Reverse Mutation (Ames) Test and the In Vitro Mammalian Cell Micronucleus Test. These assays, when conducted with the appropriate scientific rigor, provide the foundational data for a comprehensive risk assessment.
The Linchpin of Nitrosamine Genotoxicity: Metabolic Activation
A fundamental principle underpinning nitrosamine toxicology is that most are not directly genotoxic. Their mutagenic activity is contingent upon metabolic activation into reactive electrophilic species.[2][15][16] This bioactivation is primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes in the liver.
Mechanism of Action: The process begins with an α-hydroxylation of the carbon atom adjacent to the N-nitroso group. This creates an unstable α-hydroxy-nitrosamine intermediate that spontaneously decomposes, ultimately yielding a highly reactive alkyldiazonium ion. This ion is a powerful alkylating agent that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts that, if not repaired, can lead to mutations during DNA replication.[2][17]
For in vitro assays, this critical metabolic step is mimicked by incorporating an exogenous metabolic activation system, typically a post-mitochondrial supernatant fraction (S9) derived from liver homogenates.[18]
Causality Behind S9 Selection: The choice of S9 is not trivial and has a profound impact on assay sensitivity for nitrosamines.
-
Species: While rat liver S9 is standard for many genotoxicity assays, hamster liver S9 has consistently demonstrated greater efficacy in bioactivating a wide range of nitrosamines, leading to more robust and sensitive detection of their mutagenic potential.[14][19][20]
-
Concentration: Standard protocols often use 10% S9 in the final mix. However, for nitrosamines, regulatory guidance now recommends using a higher concentration, specifically 30%, to maximize enzymatic activity and enhance the detection of weakly mutagenic compounds.[18][21]
Therefore, a robust testing strategy for 2-[methyl(nitroso)amino]propan-1-ol must include parallel assessments with both induced rat and hamster liver S9 at a 30% concentration.
Figure 1: Metabolic activation of a nitrosamine to a DNA-reactive species.
Protocol 1: Enhanced Bacterial Reverse Mutation (Ames) Test
This protocol is designed in accordance with OECD Test Guideline 471 and incorporates enhanced conditions recommended by regulatory authorities for nitrosamine testing.[14][21]
Principle: The Ames test evaluates the ability of a test article to induce reverse mutations at the histidine (his) locus in various strains of Salmonella typhimurium and at the tryptophan (trp) locus in Escherichia coli. A positive result, indicated by a significant increase in revertant colonies, suggests the test article can cause point mutations (base-pair substitutions or frameshifts).
The "Enhanced" Advantage: Standard Ames conditions have shown inconsistent results for some nitrosamines.[1][22] The enhanced protocol increases sensitivity by mandating the pre-incubation method and the use of higher concentrations of both rat and hamster liver S9.[21][23]
Figure 2: Workflow for the Enhanced Ames Test using the pre-incubation method.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Test Article: Prepare a stock solution of 2-[methyl(nitroso)amino]propan-1-ol in a suitable solvent (e.g., DMSO or water). Perform a serial dilution to achieve the desired test concentrations.
-
Bacterial Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[21] Prepare fresh overnight cultures for each strain in nutrient broth.
-
S9 Mix: Prepare three separate S9 mixes:
-
Controls:
-
Negative (Vehicle) Control: The solvent used to dissolve the test article.
-
Positive Controls: Strain-specific mutagens are required for each condition (with and without S9). For S9-activated conditions with strains TA100 and TA1535, N-Nitrosodimethylamine (NDMA) is an appropriate positive control.[23]
-
-
-
Main Experiment (Pre-incubation Method):
-
For each concentration, control, and S9 condition, label triplicate sterile test tubes.
-
To each tube, add in order:
-
0.5 mL of the appropriate S9 mix or buffer.
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test article solution, positive control, or vehicle control.
-
-
Gently vortex the tubes and incubate them in a shaking water bath at 37°C for 30 minutes.[21] This step is critical as it allows for metabolic activation and interaction with bacterial DNA before cell division begins on the plate.[1]
-
-
Plating and Incubation:
-
Following incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube.
-
Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Analysis and Interpretation:
-
Count the number of revertant colonies on each plate.
-
Examine the background bacterial lawn for signs of cytotoxicity, which can suppress the revertant count.
-
Acceptance Criteria: The assay is valid if the vehicle controls are within historical limits and the positive controls show a significant increase in revertants.
-
Positive Result: A result is considered positive if there is a concentration-dependent increase in revertants and a reproducible increase of at least 2-fold (for TA100 and WP2 uvrA) or 3-fold (for TA98, TA1535, TA1537) over the vehicle control at one or more concentrations.
-
Hypothetical Data Summary: Enhanced Ames Test
| Concentration (µ g/plate ) | Mean Revertants ± SD (TA100, -S9) | Mean Revertants ± SD (TA100, +30% Rat S9) | Mean Revertants ± SD (TA100, +30% Hamster S9) | Mean Revertants ± SD (TA1535, +30% Hamster S9) |
| 0 (Vehicle) | 125 ± 10 | 130 ± 12 | 135 ± 11 | 22 ± 4 |
| 10 | 128 ± 9 | 145 ± 15 | 250 ± 21 | 48 ± 6 |
| 50 | 133 ± 11 | 210 ± 18 | 488 ± 35 | 115 ± 13 |
| 100 | 130 ± 14 | 285 ± 25 | 750 ± 51 | 245 ± 22 |
| 250 | 124 ± 12 | 350 ± 30 | 980 ± 68 | 410 ± 31 |
| 500 | 115 ± 15 (Toxic) | 290 ± 45 (Toxic) | 710 ± 85 (Toxic) | 305 ± 40 (Toxic) |
| Positive Control | > 500 | > 600 | > 800 | > 250 |
Protocol 2: In Vitro Mammalian Cell Micronucleus Test
This protocol is designed in accordance with OECD Test Guideline 487 and provides a method to assess chromosomal damage in mammalian cells.[24]
Principle: This assay detects chromosomal damage by identifying micronuclei (MN). Micronuclei are small, extranuclear bodies that form during cell division (mitosis) from whole chromosomes or chromosome fragments that fail to incorporate into the daughter nuclei.[24][25] Their presence indicates exposure to a clastogenic (chromosome-breaking) or aneugenic (chromosome-losing) agent. To ensure only cells that have divided are scored, a cytokinesis inhibitor like Cytochalasin B is often used, which results in easily identifiable binucleated cells.[25]
Rationale: This assay is a critical complement to the Ames test. While the Ames test detects gene-level mutations in prokaryotes, the micronucleus test detects larger-scale chromosomal damage in eukaryotic cells, providing a more comprehensive profile of genotoxic potential.[26][27]
Figure 3: General workflow for the in vitro Micronucleus Assay.
Detailed Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Cell Line: Human lymphoblastoid TK6 cells are a recommended suspension cell line.[19] Alternatively, adherent cells like Chinese Hamster Ovary (CHO-K1) cells can be used.[28]
-
Culture cells in appropriate media under standard conditions (37°C, 5% CO₂).
-
Seed cells into culture plates at a density that will allow for approximately 1.5-2 population doublings during the experiment.
-
-
Treatment:
-
Two treatment regimens are performed in parallel:
-
Dose Selection: A preliminary cytotoxicity assay should be performed to determine the appropriate dose range. The highest concentration should induce significant cytotoxicity (e.g., ~55±5% reduction in cell proliferation) or be 1000 µM or 500 µg/mL, whichever is lower.[19]
-
Controls: Include vehicle and appropriate positive controls (e.g., Mitomycin C for non-S9 conditions, Cyclophosphamide for S9-activated conditions).
-
-
Recovery and Cytokinesis Block:
-
After the treatment period (for the short-treatment arm) or concurrently with treatment (for the long-treatment arm, if appropriate), add Cytochalasin B at a pre-determined optimal concentration.
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for cell division and micronuclei formation.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells. For suspension cells, use centrifugation. For adherent cells, use trypsinization.
-
Treat cells with a mild hypotonic solution (e.g., KCl) to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid fixative.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Stain slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
-
Scoring and Data Analysis:
-
Using a microscope, score the number of micronuclei in at least 2000 binucleated cells per concentration.
-
Calculate cytotoxicity by determining the Relative Population Doubling (RPD) or Relative Increase in Cell Count (RICC) compared to the vehicle control.
-
Acceptance Criteria: The assay is valid if the vehicle control values are within historical limits, positive controls induce a significant response, and a sufficient number of binucleated cells are available for scoring.
-
Positive Result: A result is considered positive if there is a statistically significant, dose-dependent increase in micronucleus frequency that exceeds the laboratory's historical negative control range.
-
Hypothetical Data Summary: In Vitro Micronucleus Assay (TK6 Cells)
| Concentration (µM) | Treatment | % Micronucleated Binucleated Cells (Mean ± SD) | Relative Population Doubling (%) |
| 0 (Vehicle) | 4h + S9 | 1.2 ± 0.3 | 100 |
| 50 | 4h + S9 | 1.4 ± 0.4 | 95 |
| 150 | 4h + S9 | 2.8 ± 0.6 | 82 |
| 300 | 4h + S9 | 4.5 ± 0.9 | 65 |
| 500 | 4h + S9 | 6.8 ± 1.1 | 48 |
| Positive Control | 4h + S9 | 15.5 ± 2.1 | 55 |
| 0 (Vehicle) | 24h - S9 | 1.1 ± 0.2 | 100 |
| 250 | 24h - S9 | 1.3 ± 0.3 | 98 |
| 500 | 24h - S9 | 1.2 ± 0.4 | 91 |
| 1000 | 24h - S9 | 1.4 ± 0.5 | 85 |
| Positive Control | 24h - S9 | 12.1 ± 1.8 | 60 |
| Statistically significant increase (p < 0.05) |
Conclusion
The in vitro assessment of 2-[methyl(nitroso)amino]propan-1-ol requires a scientifically rigorous, multi-faceted approach. The Enhanced Ames Test serves as a highly sensitive screen for bacterial gene mutations, while the in vitro Micronucleus Assay provides crucial information on the potential to induce chromosomal damage in mammalian cells. The key to successfully evaluating nitrosamines lies in utilizing optimized protocols, particularly the inclusion of metabolically competent systems with both rat and hamster liver S9 at elevated concentrations. The data generated from these assays form the bedrock of a sound safety assessment, enabling researchers and drug development professionals to make informed decisions regarding the control and risk management of this and other nitrosamine impurities.
References
-
Mei, N., Guo, X., Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Archives of Toxicology. Available at: [Link]
-
Gentronix. (2025). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. Gentronix News. Available at: [Link]
-
Wills, J.W., Johnson, G.E., Doak, S.H., et al. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. FDA Website. Available at: [Link]
-
Doak, S.H., et al. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. ResearchGate. Available at: [Link]
-
Li, X. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. HESI. Available at: [Link]
-
Simon, G.G., et al. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]
-
Thomas, J.E., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Available at: [Link]
-
Istituto Superiore di Sanità (ISS). (2021). OECD Test Guidelines for Genetic Toxicology. ISS Website. Available at: [Link]
-
Aurigene Pharmaceutical Services. (n.d.). Enhanced AMES Test (EAT) for Nitrosamine Impurity Risk assessment. Aurigene Services. Available at: [Link]
-
UK Health Security Agency. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. Available at: [Link]
-
OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. Available at: [Link]
-
European Medicines Agency (EMA). (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA Website. Available at: [Link]
-
Rumruen, K., & Pool, B. L. (1984). Metabolic activation capabilities of S9 and hepatocytes from uninduced rats to convert carcinogenic N-nitrosamines to mutagens. Mutation Research. Available at: [Link]
-
Simon, G. G., et al. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 - A comparative analysis. PubMed. Available at: [Link]
-
He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. HESI. Available at: [Link]
-
Nakagawa, Y., et al. (2025). Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. Journal of Applied Toxicology. Available at: [Link]
-
Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]
-
DrugFuture. (n.d.). 2-Amino-2-methyl-1-propanol. DrugFuture Chemical Index Database. Available at: [Link]
-
Li, X., et al. (2022). Nitrosamine-induced micronucleus formation in CYP2A6-expressing TK6 cells. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). 2-[methyl(nitroso)amino]propan-1-ol. PubChemLite. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Micronucleus Assay. Eurofins Discovery. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 2-Amino-2-methylpropan-1-ol - Toxics Release Inventory. EPA Website. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 2-amino-2-methyl-1-propanol (AMP). OSHA Website. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-2-methyl-1-propanol. PubChem. Available at: [Link]
-
Pour, P., et al. (1980). Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, N-nitrosobis(2-oxopropyl)amine, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters. Journal of the National Cancer Institute. Available at: [Link]
-
Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Nitrosamines Exchange. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl-. Cheméo. Available at: [Link]
-
Jylhä, A., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]
-
Health Sciences Authority, Singapore. (2021). DETERMINATION OF SIX NITROSAMINE IMPURITIES IN WESTERN MEDICINES BY LC-MS/MS. HSA Website. Available at: [Link]
-
Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology. Available at: [Link]
-
Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Ataman Kimya. Available at: [Link]
-
Regulations.gov. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary. Regulations.gov. Available at: [Link]
-
Jylhä, A., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
-
Muhammad, A., et al. (n.d.). Thermo Physical Analysis of 2-Amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal. ResearchGate. Available at: [Link]
-
Jylhä, A., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. PMC. Available at: [Link]
-
PTG Advanced Catalysts Co., Ltd. (n.d.). 2-Amino-2-methyl-1-propanol. PTG Advanced Catalysts. Available at: [Link]
Sources
- 1. hesiglobal.org [hesiglobal.org]
- 2. hesiglobal.org [hesiglobal.org]
- 3. 2-Amino-2-methyl-1-propanol [drugfuture.com]
- 4. PubChemLite - 2-[methyl(nitroso)amino]propan-1-ol (C4H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. osha.gov [osha.gov]
- 7. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2-Amino-2-methyl-1-propanol: Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 10. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. News - 2-Amino-2-methyl-1-propanol [ptgchemical.com]
- 14. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 15. fda.gov [fda.gov]
- 16. Metabolic activation capabilities of S9 and hepatocytes from uninduced rats to convert carcinogenic N-nitrosamines to mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. fda.gov [fda.gov]
- 23. aurigeneservices.com [aurigeneservices.com]
- 24. re-place.be [re-place.be]
- 25. crpr-su.se [crpr-su.se]
- 26. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 27. gov.uk [gov.uk]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: In Vivo Investigation of 2-[methyl(nitroso)amino]propan-1-ol in Chemical Carcinogenesis
This Application Note is designed for researchers investigating chemical carcinogenesis, specifically focusing on 2-[methyl(nitroso)amino]propan-1-ol (also referred to as N-Nitroso-N-methyl-2-aminopropanol or N-nitroso-N-methylalaninol ).
This guide synthesizes protocols for handling, administering, and evaluating this compound in in vivo models, with a primary focus on the Syrian Golden Hamster pancreatic cancer model , which is the gold standard for this class of nitrosamines.
Executive Summary & Compound Profile
2-[methyl(nitroso)amino]propan-1-ol is a beta-oxidized nitrosamine structurally related to the potent pancreatic carcinogens BOP (N-nitrosobis(2-oxopropyl)amine) and HPOP (N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine). Unlike many nitrosamines that primarily target the liver (e.g., NDMA) or esophagus (e.g., NMBA) in rats, this compound—and its oxidized analogs—demonstrates a remarkable organotropism for the pancreatic ductal epithelium in Syrian Golden Hamsters.
This unique specificity makes it a critical tool for generating immunocompetent models of Pancreatic Ductal Adenocarcinoma (PDAC) that closely mimic the human disease's histology and molecular genetics (e.g., KRAS activation).
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-[methyl(nitroso)amino]propan-1-ol |
| Synonyms | N-Nitroso-N-methyl-2-aminopropanol; N-Nitroso-N-methylalaninol |
| CAS Number | 75411-83-5 (Generic for isomer class; verify specific lot) |
| Molecular Formula | C₄H₁₀N₂O₂ |
| Molecular Weight | 118.13 g/mol |
| Solubility | Highly soluble in water, saline, and DMSO. |
| Stability | Photosensitive (degrades under UV/light). Stable in aqueous solution at neutral pH for 24h. |
Mechanism of Action & Metabolic Activation
The carcinogenicity of 2-[methyl(nitroso)amino]propan-1-ol relies on metabolic activation by Cytochrome P450 enzymes (specifically CYP2A and CYP2E1 families). The presence of the hydroxyl group at the C1 position (beta to the nitrogen) influences the regioselectivity of alpha-hydroxylation.
Pathway Logic
-
Alpha-Hydroxylation: The critical step is hydroxylation at the methyl group or the C2-carbon.
-
Decomposition: The alpha-hydroxy nitrosamine is unstable and spontaneously decomposes.
-
Alkylation: This generates a reactive diazonium ion (methyldiazonium or 2-hydroxypropyldiazonium) that alkylates DNA at the
position of guanine. -
Mutation: If
-methylguanine is not repaired by MGMT, it causes G:C A:T transition mutations (a hallmark of KRAS activation in pancreatic cancer).
Diagram: Metabolic Activation Pathway
Caption: Activation pathway of 2-[methyl(nitroso)amino]propan-1-ol leading to DNA alkylation and carcinogenesis.[1]
Experimental Protocols
Safety & Handling (CRITICAL)
-
Containment: All weighing and solution preparation must occur in a Class II Type B2 Biological Safety Cabinet (100% exhaust).
-
Deactivation: Spills and waste must be deactivated using 1N NaOH or a specific nitrosamine destruction solution (e.g., 50% Ethanol + 10% HBr) before disposal.
-
PPE: Double nitrile gloves, Tyvek sleeves, N95/P100 respirator (if outside hood), and safety goggles.
Species Selection
-
Recommended Model: Syrian Golden Hamster (Mesocricetus auratus).
-
Rationale: Hamsters are the only rodent species that consistently develop pancreatic ductal adenocarcinomas (resembling human anatomy) in response to beta-oxidized nitrosamines. Rats typically develop hepatocellular carcinoma or esophageal tumors with this class of compounds.
-
Age/Weight: 6–8 weeks old; 80–100g body weight.
Preparation of Dosing Solution
-
Vehicle: Sterile 0.9% Saline (preferred) or Distilled Water.
-
Concentration: Prepare a stock concentration of 10 mg/mL to allow for precise volumetric dosing.
-
Storage: Prepare fresh immediately before use. If storage is necessary, freeze at -80°C in amber aliquots for max 1 week. Protect from light.
Administration Protocol (Subcutaneous Injection)
This protocol aims to induce pancreatic tumors with a latency of 20–30 weeks.
-
Acclimatization: Allow hamsters 1 week of acclimatization.
-
Dose Calculation:
-
Standard Induction Dose: 10 mg/kg to 20 mg/kg body weight.
-
Frequency: Weekly injections.
-
Duration: 6 to 12 weeks (depending on desired tumor burden).
-
-
Technique:
-
Restrain the hamster using the scruff method.
-
Inject subcutaneously (s.c.) into the loose skin of the flank.
-
Rotate injection sites (left flank / right flank) weekly to minimize local irritation.
-
-
Observation: Weigh animals weekly. A weight loss of >15% requires humane endpoints or dose reduction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for inducing pancreatic tumors using 2-[methyl(nitroso)amino]propan-1-ol.
Data Analysis & Endpoints
Histopathological Grading
Upon necropsy, the pancreas must be carefully dissected (often requiring the spleen and duodenum as landmarks). Tissues should be fixed in 10% neutral buffered formalin.
| Lesion Type | Microscopic Features |
| Hyperplasia | Proliferation of ductal epithelium without atypia. |
| Metaplasia | Ductular transformation of acinar cells (Pseudoductular complexes). |
| Dysplasia | Nuclear atypia, loss of polarity, architectural irregularity. |
| Adenocarcinoma | Invasive glandular structures, desmoplastic reaction (fibrosis). |
Molecular Validation (Optional)
To confirm the mechanism, researchers can assay for DNA adducts:
-
Assay: Immunohistochemistry (IHC) or LC-MS/MS.
-
Target:
-methylguanine ( -MeG). -
Timing: Collect tissue 6–24 hours after a single acute dose (approx. 20-50 mg/kg) to measure peak adduct formation before repair.
Troubleshooting & Optimization
-
Issue: High Mortality (Acute Toxicity).
-
Cause: Liver necrosis due to excessive CYP activation.
-
Solution: Reduce dose to 5-8 mg/kg and extend the duration of weekly injections (e.g., 20 weeks).
-
-
Issue: Lack of Pancreatic Tumors.
-
Issue: Local Skin Ulceration.
-
Cause: Injection site irritation.
-
Solution: Ensure pH of the solution is neutral (7.0–7.4). Switch to intraperitoneal (i.p.) route if s.c. is not tolerated (though s.c. is preferred for slower absorption).
-
References
-
Pour, P. M. (1980).[4] Experimental Pancreatic Cancer. The American Journal of Pathology.
-
Gingell, R., et al. (1976).[6] Metabolism of the pancreatic carcinogens N-nitroso-bis(2-oxopropyl)amine and N-nitroso-bis(2-hydroxypropyl)amine in the Syrian hamster. Journal of the National Cancer Institute.[4][6]
- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press. (Standard Reference Text).
-
Kokkinakis, D. M., et al. (1987). Metabolism of N-nitroso-2,6-dimethylmorpholine in the hamster. Carcinogenesis.
-
Nagel, D., & Kupper, R. (1981). Metabolic activation of N-nitroso-2-hydroxypropyl-2-oxopropylamine. Cancer Research.
Sources
- 1. hesiglobal.org [hesiglobal.org]
- 2. Common metabolites of N-nitroso-2,6-dimethylomorpholine and N-nitroso-bis(2-oxopropyl)amine in the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hesiglobal.org [hesiglobal.org]
- 4. Metabolism and mutagenicity of N-nitroso-2-methoxy-2,6-dimethylmorpholine in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of N-nitrosobis (2-hydroxypropyl) amine after administration to Syrian hamster skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) In vivo and microsomal metabolism of the pancreatic carcinogen N-nitrosobis(2-oxopropyl)amine by the Syrian golden hamster [academia.edu]
Troubleshooting & Optimization
2-[methyl(nitroso)amino]propan-1-ol purification challenges
Technical Support Center: 2-[methyl(nitroso)amino]propan-1-ol Senior Application Scientist Desk | Reference ID: NA-PRO-02[1]
Executive Summary: The Molecule & The Challenge
Compound: 2-[methyl(nitroso)amino]propan-1-ol Context: A polar, N-nitrosamine impurity often derived from the nitrosation of amino-alcohols (e.g., alaninol derivatives).[1][2] Critical Hazard: High potency mutagenic carcinogen (Cohort of Concern).[1] Technical Difficulty: High. This molecule sits at the intersection of three purification nightmares: High Polarity (difficult extraction), Rotamerism (analytical confusion), and Thermal/UV Instability .[3]
This guide is structured to troubleshoot these specific failure points.
Module 1: The Polarity Trap (Extraction & Isolation)
User Query: "I am trying to isolate the compound from an aqueous reaction mixture using Dichloromethane (DCM) extraction, but my recovery is <20%. What is happening?"
Root Cause Analysis:
The presence of the hydroxyl group (-OH) significantly increases the water solubility of this nitrosamine compared to non-polar analogs like NDMA. Standard liquid-liquid extraction (LLE) with non-polar solvents (DCM, Hexane) will fail because the partition coefficient (
Troubleshooting Protocol:
-
Salting Out (The "Force" Method):
-
Saturate the aqueous phase with NaCl (approx. 360 g/L).[1] This disrupts the hydration shell around the hydroxyl group, forcing the organic molecule into the organic phase.
-
Action: Repeat extraction 4-5 times with Ethyl Acetate (more polar than DCM) or a DCM/Isopropanol (9:1) mixture.
-
-
Solid Phase Extraction (The "Precision" Method):
Decision Matrix: Extraction Strategy
Caption: Workflow for selecting the correct extraction method based on matrix volume and sorbent chemistry.
Module 2: The Isomer Illusion (Chromatography & NMR)
User Query: "My HPLC shows two peaks, and my NMR shows split signals. Is my reference standard impure?"
Root Cause Analysis: You are likely observing Rotamers , not impurities.[1][3] The N-N=O bond has partial double-bond character due to resonance between the amine nitrogen lone pair and the nitroso oxygen. This creates a high energy barrier to rotation (approx. 23 kcal/mol), resulting in distinct E (trans) and Z (cis) isomers that are stable on the NMR timescale and separable on HPLC timescales.
Validation Protocol (Self-Validating System):
-
The Temperature Test (NMR):
-
The Ratio Test (HPLC):
Data Presentation: Rotameric Shifts
| Feature | E-Isomer (Trans) | Z-Isomer (Cis) | Observation |
| Steric Hinderance | Lower | Higher | Oxygen aligns away from the methyl group.[1][3] |
| NMR Shift ( | Downfield (Deshielded) | Upfield (Shielded) | Due to magnetic anisotropy of the N=O bond.[1] |
| HPLC Elution | Typically Elutes 2nd | Typically Elutes 1st | Z is often more polar/compact.[1][3] |
Module 3: Stability & Degradation (Thermal & Photolytic)[1][3][5]
User Query: "I purified the compound, but after rotary evaporation, the oil turned brown and the purity dropped."
Root Cause Analysis:
-
Photolysis: N-nitrosamines cleave under UV light (homolytic cleavage of the N-N bond) to form aminium radicals and nitric oxide.[1]
-
Thermal Decomposition: Heating a nitrosamine, especially if traces of acid remain from the synthesis/workup, can induce denitrosation or rearrangement.[1][3]
Troubleshooting Protocol:
-
Step 1: The "Dark Room" Rule:
-
Step 2: Neutralization is Critical:
-
Step 3: Evaporation Parameters:
Module 4: Safety & Containment (The "Must-Haves")
User Query: "How should I handle the waste from the purification process?"
Directives:
-
Decontamination: Do not pour nitrosamine waste into general organic waste.[1][3]
-
Quenching Agent: Treat all glassware and waste with a solution of 50% Sulfamic Acid or HBr in Glacial Acetic Acid .[1][3] This chemically destroys the N-NO bond, converting it to innocuous nitrogen gas and the parent amine.
-
Containment: Weighing must be done in a glovebox or a vented balance enclosure with HEPA filtration.
References
-
US Pharmacopeia (USP). (2023).[1][3] Nitrosamine Impurities. General Chapter <1469>.
-
European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products.
-
Phenomenex. (2021).[1][3] Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. Application Note AN-1110.
-
ThermoFisher Scientific. (2021).[1][3] Overcoming the Challenges of Nitrosamine Impurities in Drugs.
-
[1]
-
-
Sigma-Aldrich. (2022).[1][3] HPLC Separation of Nitrosamines with Supel Carbon LC.
Sources
Technical Support Center: 2-[methyl(nitroso)amino]propan-1-ol
Answering your request, here is a technical support center with troubleshooting guides and FAQs about stability issues with 2-[methyl(nitroso)amino]propan-1-ol.
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with 2-[methyl(nitroso)amino]propan-1-ol. It provides in-depth technical support, troubleshooting advice, and validated protocols to address the inherent stability challenges of this N-nitroso compound.
Introduction: Understanding the Core Stability Challenge
2-[methyl(nitroso)amino]propan-1-ol, also known as N-(1-hydroxypropan-2-yl)-N-methylnitrous amide[1], belongs to the N-nitrosamine class of compounds. A significant body of evidence shows that the N-nitroso functional group confers a high potential for carcinogenicity and mutagenicity, which necessitates strict control and handling[2][3][4]. The primary technical challenge when working with this and other N-nitrosamines is their inherent instability. Degradation can be triggered by various factors, including exposure to light (particularly UV), non-neutral pH, and elevated temperatures.
This guide is built on the established principles of N-nitrosamine chemistry to provide a framework for maintaining sample integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 2-[methyl(nitroso)amino]propan-1-ol to degrade?
A: The primary degradation triggers are exposure to ultraviolet (UV) light (photolysis), storage at non-neutral pH (especially acidic conditions), and elevated temperatures. The N-nitroso group is the chemically labile center of the molecule[3][5].
Q2: How should I store my stock solutions of this compound?
A: Stock solutions should be stored in amber glass vials to protect from light, at a controlled temperature of 2–8 °C, and buffered at a neutral pH (approx. 7.0) if in solution. For long-term storage, freezing at -20°C or below is recommended, but freeze-thaw cycles should be minimized.
Q3: Is this compound hazardous? What are the essential safety precautions?
A: Yes. N-nitroso compounds are classified as probable human carcinogens[4]. Always handle this compound in a well-ventilated area or a chemical fume hood.[3][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[6][7].
Q4: I see unexpected peaks in my chromatogram. Could they be degradation products?
A: It is highly likely. N-nitrosamines can degrade into various byproducts. Photolytic degradation, for example, can lead to the formation of secondary amines and various nitrogen oxides[5][8]. It is crucial to use a stability-indicating analytical method, such as LC-MS/MS, to identify and quantify these degradants.[9][10]
Q5: Can I work with this compound on an open bench?
A: No. Due to its potential carcinogenicity and susceptibility to degradation from ambient light, all handling should be performed in a designated area with controlled lighting (e.g., using yellow/UV-filtered lights if possible) and appropriate engineering controls like a fume hood[6][11].
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses common problems encountered during experimentation.
| Problem Encountered | Potential Root Cause(s) | Recommended Solution(s) & Explanations |
| Loss of Purity in Stored Samples | 1. Photodegradation: Exposure to ambient or fluorescent light. 2. pH Instability: Storage in an unbuffered or acidic solvent. 3. Thermal Stress: Storage at room temperature or temperature fluctuations. | Solution: 1. Light Protection: Always store solids and solutions in amber vials or containers wrapped in aluminum foil. Minimize exposure time to light during sample preparation. 2. pH Control: Prepare solutions in a neutral, buffered solvent (e.g., pH 7 phosphate buffer). The N-nitroso group can be susceptible to acid-catalyzed hydrolysis. 3. Controlled Storage: Adhere strictly to recommended storage conditions (2–8 °C for short-term, ≤ -20°C for long-term). |
| Inconsistent Assay Results | 1. Sample Degradation During Experiment: The compound may be degrading in the assay medium due to light exposure or incompatible components. 2. Inconsistent Sample Handling: Variations in the time samples spend on the benchtop between replicates or experiments. | Solution: 1. Assay Condition Assessment: Evaluate the stability of the compound directly in your assay medium under the exact experimental conditions (light, temperature, duration). Consider using a control plate protected from light. 2. Standardize Workflow: Create and follow a strict SOP for sample handling. Ensure all samples are treated identically regarding light and temperature exposure. |
| Appearance of Extraneous Peaks in Chromatography | 1. On-Column or In-System Degradation: The analytical method itself (e.g., mobile phase pH, column temperature) may be causing degradation. 2. Degradation in Autosampler: Samples left in a non-refrigerated autosampler for extended periods can degrade. | Solution: 1. Method Optimization: Use a neutral pH mobile phase if possible. Keep the column temperature as low as feasible while maintaining good chromatography. 2. Autosampler Conditions: Use a refrigerated autosampler (set to ~4°C). Limit the run time of your sequence or prepare fresh samples for longer runs. |
In-Depth Technical Protocols
Protocol 1: Recommended Storage and Handling
-
Engineering Controls : Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles with side shields, and a full-length lab coat.
-
Storage of Solids : Store the solid material in its original amber glass container, tightly sealed, at 2–8°C in a designated, clearly labeled area.
-
Preparation of Stock Solutions :
-
Protect the work area from light as much as possible.
-
Use a high-purity solvent (e.g., HPLC-grade DMSO, Ethanol, or a neutral buffer).
-
Prepare solutions in amber volumetric flasks or vials.
-
-
Storage of Solutions :
-
Short-Term (≤ 7 days): Store at 2–8°C in tightly capped amber vials.
-
Long-Term (> 7 days): Aliquot into single-use amber vials to avoid freeze-thaw cycles and store at -20°C or -80°C.
-
-
Disposal : Dispose of all waste (unused compound, contaminated vials, PPE) in accordance with local, state, and federal regulations for carcinogenic materials. Do not discharge to drains[12].
Protocol 2: Forced Degradation Study - Photostability Assessment
This protocol helps determine the light sensitivity of the compound.
-
Sample Preparation : Prepare two identical sets of solutions of the compound in a transparent solvent (e.g., water:acetonitrile 50:50) at a known concentration (e.g., 10 µg/mL).
-
Control Sample : Wrap one set of vials completely in aluminum foil. These are the "dark controls."
-
Exposure Sample : Place the second set of unwrapped, transparent vials in a photostability chamber. Expose them to a light source compliant with ICH Q1B guidelines.
-
Time Points : Withdraw one control and one exposed sample at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Analysis : Immediately analyze the samples by a stability-indicating LC-MS/MS method (see Protocol 4).
-
Evaluation : Compare the chromatograms of the exposed samples to the dark controls. Calculate the percentage of degradation and identify any major photo-degradants. The photolysis of nitrosamines often follows first-order kinetics at low concentrations[5].
Protocol 3: Analytical Method for Stability Testing using LC-MS/MS
Due to the low detection levels required for nitrosamines, highly sensitive and selective methods like LC-MS/MS or GC-MS/MS are mandatory[9][10][13].
-
LC System : UPLC/HPLC system with a refrigerated autosampler.
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 35°C.
-
Injection Volume : 5 µL.
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MRM Transitions : Determine the specific parent and daughter ion transitions for 2-[methyl(nitroso)amino]propan-1-ol and any potential degradants.
Visualization of Degradation & Workflow
Potential Photodegradation Pathway
The primary mechanism for N-nitrosamine photolysis is the homolytic cleavage of the nitrogen-nitrogen bond upon absorption of UV radiation[5][8].
Caption: Potential photolytic degradation of 2-[methyl(nitroso)amino]propan-1-ol.
Experimental Workflow for Stability Assessment
Caption: General workflow for conducting a forced degradation study.
Summary of Stability & Storage Recommendations
| Parameter | Recommendation | Rationale & Justification |
| Storage Temperature | Solid: 2–8°C Solution (Short-term): 2–8°C Solution (Long-term): ≤ -20°C | Prevents thermal degradation. Freezing minimizes hydrolytic and other reactions in solution. |
| Light Exposure | Store and handle in amber containers or protected from light. | The N-nitroso group is highly susceptible to photolytic cleavage by UV and even ambient light, leading to rapid degradation[5][8]. |
| pH of Solution | Maintain at neutral pH (~7.0) using a suitable buffer system. | N-nitrosamines can undergo acid-catalyzed degradation. Maintaining neutrality enhances stability[5]. |
| Solvent Choice | Use high-purity, aprotic solvents (e.g., DMSO, Acetonitrile) or a neutral aqueous buffer. | Avoid reactive solvents or those containing impurities that could act as catalysts for degradation. |
| Atmosphere | For long-term storage, consider purging the vial headspace with an inert gas (e.g., Argon, Nitrogen). | Minimizes oxidative degradation, although the primary degradation pathway is often photolytic or hydrolytic. |
References
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025). PharmaTutor.
- Manchuri, K. M., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega.
- Stability Testing Challenges for N-Nitrosamine Impurities. (2025). StabilityHub.
- Safety Data Sheet: N-Nitroso-pyrrolidine. (2020). Chemos GmbH&Co.KG.
- N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025). AAT Bioquest.
- Manchuri, K. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
- Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration (FDA).
- Safety Data Sheet: N-Nitroso-glyphosate. (2022). Synquest Labs.
- Bordeleau, L. M., & Schipper, D. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry.
- Safety Data Sheet: Nitrosamines Standard. (2025). AccuStandard.
- Bordeleau, L. M., & Schipper, D. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications.
- N-NITROSO COMPOUNDS Fact Sheet. (2012). New Jersey Department of Health.
- 2-[methyl(nitroso)amino]propan-1-ol. PubChem.
- 2-Amino-2-Methyl-Propan-1-OL MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
Sources
- 1. PubChemLite - 2-[methyl(nitroso)amino]propan-1-ol (C4H10N2O2) [pubchemlite.lcsb.uni.lu]
- 2. stabilityhub.com [stabilityhub.com]
- 3. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 4. dhss.delaware.gov [dhss.delaware.gov]
- 5. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-[methyl(nitroso)amino]propan-1-ol Degradation Analysis
This technical guide addresses the identification and characterization of degradation products for 2-[methyl(nitroso)amino]propan-1-ol (also referred to as N-nitroso-2-methylamino-1-propanol or N-Me-NAP ). This compound is a specific Nitrosamine Drug Substance Related Impurity (NDSRI) often associated with active pharmaceutical ingredients (APIs) containing amino-alcohol moieties or utilized in carbon capture solvents.
Status: Operational Role: Senior Application Scientist Context: Impurity Profiling & Stability Indicating Method (SIM) Development
Module 1: Analytical Method Troubleshooting (Q&A)
Issue: Poor Retention & Peak Shape in LC-MS
User Question: I am trying to analyze 2-[methyl(nitroso)amino]propan-1-ol and its degradation products using a C18 column, but the parent peak elutes near the void volume with significant tailing. How do I improve retention?
Technical Diagnosis: The target molecule contains a hydroxyl group (-OH) and a nitroso moiety, making it relatively polar (LogP approx -0.1 to 0.5). Standard C18 chemistries often fail to retain such small, polar nitrosamines, leading to co-elution with matrix salts and ion suppression.
Troubleshooting Protocol:
-
Switch to Polar-Embedded or PFP Phases:
-
Recommendation: Use a Pentafluorophenyl (PFP) or a Polar-Embedded C18 column. The PFP phase offers pi-pi interactions with the nitroso group and better retention for polar amines.
-
Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) is highly effective for the ultra-polar degradation products (e.g., parent amines, diols).
-
-
Mobile Phase Optimization:
-
Avoid high organic starts. Start at 95-98% Aqueous (0.1% Formic Acid).
-
Critical Step: If using HILIC, use an Ammonium Formate/Acetonitrile buffer system.
-
-
Mass Spectrometry Settings:
-
Monitor the [M+H]+ ion (
119.[1]08) and the characteristic [M+H-H2O]+ fragment ( 101.07). -
Note: Nitrosamines are prone to in-source fragmentation. Ensure your declustering potential (DP) is optimized to prevent premature loss of the NO group (
30), which complicates identification.
-
Issue: Distinguishing Isomers & Artifacts
User Question: We see a degradation peak with the same mass as the parent but a slightly different retention time. Is this a degradation product or an artifact?
Technical Diagnosis: Nitrosamines exhibit E/Z isomerism (rotamers) due to the restricted rotation around the N-N bond. These rotamers can separate on high-efficiency columns (especially PFP), appearing as split peaks or distinct shoulders.
Validation Test:
-
Temperature Stress Test: Run the LC column at a higher temperature (e.g., 50°C vs 30°C). Rotamer interconversion rates increase with temperature; if the two peaks merge or the ratio changes significantly without total area loss, they are rotamers, not degradation products.
-
Check for Regioisomers: If the peak remains distinct, it may be a rearrangement product (e.g., migration of the nitroso group to the oxygen, though rare, or cyclization).
Module 2: Degradation Pathways & Product Identification
Understanding the mechanism is the only way to predict and identify "unknown" peaks.
Pathway 1: Photolytic Degradation (UV-Light)
Mechanism: Homolytic cleavage of the N-N bond.[2] This is the primary degradation route for nitrosamines.
-
Trigger: Exposure to UV/Vis light (absorbance max ~230-240 nm and ~330-350 nm).
-
Primary Product: The Aminyl Radical and Nitric Oxide (NO) .
-
Secondary Reactions: The aminyl radical abstracts a hydrogen or recombines.
Target Analytes to Monitor:
-
2-(methylamino)propan-1-ol (Parent Amine): Formed by denitrosation.
-
Detection: LC-MS [M+H]+
90.09.
-
-
Nitrite (
) / Nitrate ( ): Oxidation of the released NO.-
Detection: Ion Chromatography or colorimetric assay.
-
Pathway 2: Oxidative Degradation (Radical Attack)
Mechanism: Hydroxyl radical (
-
Route A (Alpha-Hydroxylation at Methyl): Hydroxylation of the
-methyl group releases Formaldehyde and an unstable primary amine precursor which decomposes to 1,2-propanediol . -
Route B (Alpha-Hydroxylation at Methine): Hydroxylation at the CH group of the propyl chain releases 1-hydroxypropan-2-one (Hydroxyacetone) and Methanol (via methyl diazonium).
Target Analytes to Monitor:
-
Formaldehyde (HCHO): Derivatize with DNPH for HPLC-UV detection.
-
1-hydroxypropan-2-one: GC-MS or LC-MS (difficult due to volatility).
-
2-[methyl(nitro)amino]propan-1-ol (Nitramine): Oxidation of the Nitroso (
) to Nitro ( ).-
Detection: [M+H]+
135.08 (+16 Da shift).
-
Module 3: Visualization of Pathways
The following diagram illustrates the critical degradation nodes for 2-[methyl(nitroso)amino]propan-1-ol.
Caption: Mechanistic degradation map of 2-[methyl(nitroso)amino]propan-1-ol showing photolytic denitrosation and oxidative fragmentation pathways.
Module 4: Experimental Protocols
Protocol A: Forced Degradation Study
Use this protocol to generate and confirm the degradation products identified above.
| Stress Condition | Reagent/Setup | Duration | Expected Outcome |
| Photolysis | ICH Q1B Light Source (1.2M lux hrs) | 6 - 24 Hours | High yield of Parent Amine and Nitrite . |
| Oxidation | 3% | 1 - 4 Hours | Formation of Nitramine ( |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 Hours | Generally stable; minor denitrosation. |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 24 Hours | Generally stable; potential for elimination reactions. |
Protocol B: LC-HRMS Identification Parameters
Instrument: Q-Exactive or Q-TOF (High Resolution)
Column: Waters HSS T3 or Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Methanol
Gradient: 0-2 min (2% B), 2-10 min (2%
Mass Transitions Table (Targeted SIM/PRM):
| Analyte | Precursor Ion ( | Fragment Ions (MS2) | Retention Logic |
| Parent (N-Me-NAP) | 119.0815 | 101.0709 ( | Mid-eluting |
| Parent Amine | 90.0913 | 72.08, 58.06 | Early eluting (Polar) |
| Nitramine | 135.0764 | 117.06 ( | Late eluting |
| 1,2-Propanediol | 77.0597 | 59.04 ( | Void volume (Use GC) |
References
-
US FDA. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
-
Lee, C., et al. (2005).[3] UV photolytic mechanism of N-nitrosodimethylamine in water: dual pathways to methylamine versus dimethylamine. Environmental Science & Technology.[3] Retrieved from [Link]
-
Health Sciences Authority (HSA). (2019). Identification of Six Nitrosamine Impurities in Western Medicines by LC-HRMS. Retrieved from [Link]
-
Nielsen, C. J., et al. (2012). Atmospheric chemistry of 2-amino-2-methyl-1-propanol: A theoretical and experimental study. Journal of Physical Chemistry A. (Mechanistic basis for AMP-derived nitrosamines). Retrieved from [Link]
Sources
- 1. PubChemLite - 2-[methyl(nitroso)amino]propan-1-ol (C4H10N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Photodegradation in natural waters of nitrosamines and nitramines derived from CO 2 capture plant operation [academia.edu]
Technical Support Center: High-Purity Synthesis of 2-[methyl(nitroso)amino]propan-1-ol
[1]
Topic: Avoiding Impurities in N-Nitroso Amino Alcohol Synthesis Audience: Pharmaceutical Researchers, Analytical Scientists, Process Chemists Version: 1.0 (Current as of 2026)[1]
Core Chemistry & Impurity Landscape[1]
The synthesis of 2-[methyl(nitroso)amino]propan-1-ol involves the N-nitrosation of the precursor 2-(methylamino)propan-1-ol .[1] While conceptually simple, the presence of both a secondary amine and a primary hydroxyl group creates a competition between N-nitrosation (desired) and O-nitrosation (undesired).[1]
Reaction Mechanism & Selectivity
The reaction typically utilizes sodium nitrite (NaNO₂) in an acidic medium.[1][2] The active nitrosating agent is the nitrosonium ion (
-
Pathway A (Desired): The secondary amine attacks the nitrosating agent to form the stable N-nitrosamine.[1][2]
-
Pathway B (Impurity): The hydroxyl group attacks the nitrosating agent to form an unstable alkyl nitrite ester (O-nitroso species).[1]
Key Insight: N-nitrosamines are generally stable to hydrolysis, whereas alkyl nitrites (O-nitroso compounds) are rapidly hydrolyzed in aqueous base or even neutral water.[1] This difference is the primary lever for purification.[1]
Common Impurity Profile
| Impurity Type | Source | Mitigation Strategy |
| Alkyl Nitrites (O-NO) | Reaction of -OH group with | Hydrolysis via basic workup or extended aqueous stir.[1] |
| Regioisomers | Impure starting material (e.g., 1-amino-2-propanol derivatives) | Strict QC of starting amino alcohol (GC/NMR).[1] |
| Residual Amine | Incomplete conversion | Use slight excess of NaNO₂; optimize pH (3.0–4.0).[1] |
| Nitrite Salts | Excess reagent | Quench with Sulfamic Acid or Urea.[1] |
Troubleshooting Guide (Q&A)
Issue 1: "I see a transient impurity peak that disappears during storage. Is this the O-nitroso byproduct?"
Diagnosis: Yes, this is highly likely the O-nitroso ester (2-(methylamino)propyl nitrite).[1] Technical Explanation: Alcohols react with nitrous acid to form alkyl nitrites.[1][2] These are often yellow oils that are lipophilic and extractable but unstable.[1] Corrective Action:
-
Hydrolysis Step: Do not extract immediately after the reaction. Adjust the pH of the aqueous reaction mixture to >9.0 using NaOH or
.[1] -
Agitation: Stir the basic solution for 30–60 minutes. This selectively hydrolyzes the unstable O-NO ester back to the alcohol and nitrite, leaving the stable N-NO product intact.[1]
-
Validation: Monitor the disappearance of the O-NO signal (often a distinct shift in
NMR, typically downfield of the alcohol methine) before extraction.[1]
Issue 2: "My product contains significant amounts of the regioisomer 1-[methyl(nitroso)amino]propan-2-ol."
Diagnosis: The issue lies in the Starting Material (SM) , not the nitrosation conditions. Technical Explanation: The precursor, 2-(methylamino)propan-1-ol, is often synthesized by reacting propylene oxide with methylamine.[1] This reaction produces a mixture of the 1-ol (major) and 2-ol (minor) isomers.[1] Nitrosation does not change the carbon skeleton; it simply "labels" the impurities.[1] Corrective Action:
-
Pre-Reaction QC: You must procure high-purity 2-(methylamino)propan-1-ol (>98%).[1] Verify regio-purity using
NMR or GC-MS. -
Purification: If the SM is impure, fractional distillation of the amino alcohol before nitrosation is far more effective than trying to separate the nitrosamine isomers later.[1]
Issue 3: "The yield is lower than expected, and the aqueous layer remains yellow."
Diagnosis: High water solubility of the product or incomplete extraction.[1] Technical Explanation: 2-[methyl(nitroso)amino]propan-1-ol contains a polar hydroxyl group and the N-nitroso moiety, making it significantly water-soluble compared to non-polar nitrosamines.[1] Corrective Action:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]
-
Solvent Choice: Use Ethyl Acetate or 2-MeTHF instead of DCM or Hexanes.[1] Repeat extractions (3x or 4x).
-
Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor to recover the product from the aqueous phase.[1]
Issue 4: "How do I safely remove excess nitrosating agent without degrading the product?"
Diagnosis: Residual nitrite poses a safety risk and can cause degradation or further nitrosation of other materials.[1][3] Corrective Action:
-
Quenching Protocol: Add Sulfamic Acid or Urea to the acidic reaction mixture before basification.[1]
-
Visual Check: Use starch-iodide paper.[1] It should turn blue in the presence of nitrite.[1] Add quencher until the paper remains white.[1]
-
Why Sulfamic Acid? It reacts rapidly with nitrous acid to form
gas and sulfuric acid, leaving no interfering organic residues.[1]-
Reaction:
[1]
-
Optimized Experimental Protocol
Objective: Synthesis of high-purity 2-[methyl(nitroso)amino]propan-1-ol reference standard.
Reagents
-
2-(methylamino)propan-1-ol (1.0 eq)[1]
-
Sodium Nitrite (
, 1.2 eq)[1] -
Hydrochloric Acid (HCl, 4M) or Acetic Acid[1]
-
Sulfamic Acid (Quencher)[1]
-
Ethyl Acetate (Extraction solvent)[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 2-(methylamino)propan-1-ol (10 mmol) in water (10 mL) and cool to 0–5 °C in an ice bath.
-
Acidification: Slowly add HCl (4M) to adjust pH to ~3.0. Maintain temperature <10 °C.
-
Nitrosation: Dropwise add a solution of
(12 mmol in 5 mL water) over 20 minutes.-
Note: The solution may turn pale yellow.[1]
-
-
Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quenching (Critical): Add solid Sulfamic Acid in small portions until starch-iodide paper test is negative.
-
O-Nitroso Hydrolysis (Purification Step): Adjust pH to 10–11 using 2M NaOH. Stir vigorously for 30 minutes.
-
Logic: This converts any O-nitroso impurities back to the alcohol.[1]
-
-
Extraction: Saturate the solution with NaCl. Extract with Ethyl Acetate (3 x 15 mL).
-
Drying & Concentration: Dry combined organics over
, filter, and concentrate under reduced pressure (keep bath <40 °C to prevent thermal degradation). -
Analysis: Analyze via HPLC-UV or GC-MS.
Visualizing the Pathway & Control Strategy
The following diagram illustrates the reaction pathways, highlighting the critical control points for avoiding O-nitroso impurities.
Caption: Reaction logic flow demonstrating the selective hydrolysis of O-nitroso impurities via basic workup.
References
-
Chemical Source & CAS Verification: 2-[Methyl(nitroso)amino]propan-1-ol (CAS: 2196074-52-7).[1][4] ChemSrc. Retrieved from [Link][1]
-
Nitrosation Selectivity: Williams, D. L., & Aldred, S. E. (1982).[1][5] Inhibition of nitrosation of amines by thiols, alcohols and carbohydrates.[1][5] Food and Chemical Toxicology, 20(1), 79-81.[1][5] Retrieved from [Link]
-
General Nitrosamine Synthesis & Mechanisms: Zolfigol, M. A., et al. (2001).[1][6] A practical and efficient N-nitrosation of secondary amines.[1][6] Journal of Organic Chemistry, 66, 3619-3620.[1][6] Retrieved from [Link]
-
Impurity Control in Pharmaceuticals: FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
Sources
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 3. ccsnorway.com [ccsnorway.com]
- 4. 2196074-52-7_CAS号:2196074-52-7_4-[(3-Cyano-6-methylpyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride - 化源网 [chemsrc.com]
- 5. Inhibition of nitrosation of amines by thiols, alcohols and carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
troubleshooting 2-[methyl(nitroso)amino]propan-1-ol analytical detection
The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical scientists. It addresses the specific challenges of detecting 2-[methyl(nitroso)amino]propan-1-ol (NMHP), a Nitrosamine Drug Substance Related Impurity (NDSRI).
Executive Summary & Molecule Profile
2-[methyl(nitroso)amino]propan-1-ol (NMHP) is a polar, small-molecule nitrosamine (MW 118.13 g/mol ). It typically arises from the nitrosation of the parent amine, 2-(methylamino)propan-1-ol, which may be present as an impurity in excipients, buffers (e.g., AMP buffers), or API degradation products.
Critical Analytical Challenges:
-
Polarity: The hydroxyl group (-OH) confers high polarity, leading to poor retention on standard C18 columns (elution in void volume).
-
Rotamerism: Restricted rotation around the N-N bond creates E/Z isomers, often resulting in split peaks that complicate integration.[1]
-
In-Situ Formation: Traces of nitrite in solvents/glassware can react with the parent amine during sample prep, generating false positives.
Physicochemical Profile
| Parameter | Value | Analytical Implication |
| Formula | C | Monoisotopic Mass: 118.07 Da |
| Precursor Ion | 119.1 [M+H] | Standard ESI/APCI Positive Mode target. |
| LogP | ~ -0.1 (Predicted) | Highly polar; requires aqueous-stable phases or HILIC. |
| pKa | Non-ionizable (Nitrosamine) | pH adjustment affects matrix, not analyte charge state. |
Analytical Decision Tree (Method Selection)
Before starting, select the correct chromatographic mode to avoid retention issues.
Figure 1: Decision matrix for selecting the stationary phase and ionization source based on sample matrix and sensitivity requirements.
Troubleshooting & FAQs
The following solutions address the most common tickets submitted by researchers regarding NMHP analysis.
Q1: I see two peaks for NMHP in my chromatogram. Is my column failing?
Diagnosis: Likely Rotamerism , not column failure. Technical Explanation: Nitrosamines possess a partial double bond character between the nitrogen atoms (N-N=O). This restricts rotation, creating distinct E (trans) and Z (cis) conformers.[2] Because NMHP is asymmetric, these conformers have slightly different hydrophobicities and can separate on high-efficiency columns.
Corrective Actions:
-
Coalescence Strategy (Thermal): Increase the column temperature to 50°C - 60°C . The added thermal energy increases the rotation rate, merging the two peaks into a single, sharper peak.
-
Caution: Verify NMHP thermal stability at this temperature using a standard solution before running samples.
-
-
Integration Strategy: If temperature cannot be raised (due to API instability), integrate both peaks and sum their areas for quantitation. This is accepted by regulatory bodies (FDA/EMA) provided the ratio is consistent in standards and samples.
Q2: My blank samples are showing positive hits for NMHP.
Diagnosis: In-Situ Nitrosation (Artifact Formation). Technical Explanation: If the parent amine (2-methylamino-propan-1-ol) is present in your lab environment or sample, and trace nitrites are present (in water, filters, or glassware), NMHP will form during the extraction process, leading to a False Positive.
Corrective Protocol: The Sulfamic Acid Quench This protocol must be executed before any extraction step.
-
Prepare Scavenger Solution: 5% (w/v) Sulfamic Acid in water.
-
Add to Diluent: Add the scavenger to your extraction solvent prior to adding the sample.
-
Ratio: Ensure a large molar excess of sulfamic acid relative to potential nitrite (typically >100:1).
-
-
Verification: Run a "Spike-Recovery" experiment.
-
Sample A: API + Nitrite Spike (No Scavenger) -> Expect High NMHP.
-
Sample B: API + Nitrite Spike + Sulfamic Acid -> Expect Low/No NMHP.
-
If Sample B shows NMHP, the contamination is intrinsic to the API, not an artifact.
-
Q3: I have poor retention (k' < 1.5) on a standard C18 column.[3]
Diagnosis: Phase Collapse / Lack of Interaction. Technical Explanation: NMHP is too polar for traditional alkyl-bonded phases. It elutes with the void volume, where ion suppression is highest.
Recommended Stationary Phases:
-
Best: Pentafluorophenyl (PFP) . The fluorine atoms provide dipole-dipole interactions and pi-pi stacking that retain polar nitrosamines better than C18.
-
Alternative: Polar-Embedded C18 . These contain a hydrophilic group near the silica surface to prevent phase collapse in 100% aqueous mobile phases.
Recommended Analytical Method (LC-MS/MS)
Note: These parameters are starting points. Optimization for your specific matrix is required.
Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | C18-PFP (e.g., 100 x 2.1 mm, 1.9 µm) | Enhanced selectivity for polar nitrosamines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for [M+H]+. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | MeOH often provides better sensitivity for nitrosamines than ACN. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for electrospray ionization efficiency. |
| Gradient | Hold 2% B (0-1 min) -> Ramp to 95% B | Initial hold ensures retention of polar NMHP. |
Mass Spectrometry (MRM) Transitions
Ionization: APCI+ (Atmospheric Pressure Chemical Ionization) is recommended over ESI for small nitrosamines to reduce matrix effects, though ESI+ is acceptable if sensitivity is sufficient.
| Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (V) | ID / Role |
| 119.1 | 89.1 | 100 | 15 - 20 | Quantifier (Loss of NO, -30 Da) |
| 119.1 | 71.1 | 100 | 25 - 35 | Qualifier (Complex fragmentation) |
| 119.1 | 101.1 | 100 | 10 - 15 | Qualifier (Loss of H |
Note on Transitions: The loss of NO (M-30) is the characteristic "fingerprint" fragmentation for N-nitrosamines.
Visualizing the Artifact Mechanism
Understanding how false positives occur is vital for troubleshooting.
Figure 2: The mechanism of in-situ nitrosation (red path) and how Sulfamic Acid intercepts nitrite to prevent artifact formation (green path).
References & Regulatory Grounding[4]
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[3] (Revision 2, 2024).[4] Provides the framework for Acceptable Intake (AI) limits and confirmatory testing.[3][4][5][6]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (EMA/409815/2020). Outlines the "call for review" and root cause analysis requirements.
-
United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. Defines analytical procedures (Procedures 1-4) using LC-HRMS and LC-MS/MS.
-
Schmidtsdorff, S., et al. "Sartan Case: Quantitative Determination of Nitrosamine Impurities." Journal of Pharmaceutical and Biomedical Analysis, 2019. (Establishes the foundational APCI/ESI comparison for small nitrosamines).
-
Ripollés, C., et al. "Liquid Chromatography-Mass Spectrometry Analysis of N-Nitrosamines." Analytical Chemistry, 2020.[7][8] (Reference for PFP column selectivity regarding polar nitrosamines).
Sources
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 3. starodub.nl [starodub.nl]
- 4. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. nsf.org [nsf.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: 2-[methyl(nitroso)amino]propan-1-ol Experiments
Here is the technical support center for experiments involving 2-[methyl(nitroso)amino]propan-1-ol.
Welcome to the technical resource for researchers, scientists, and drug development professionals working with 2-[methyl(nitroso)amino]propan-1-ol. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimentation. We will delve into the causality behind experimental phenomena and provide robust, self-validating protocols to ensure the integrity of your results.
Compound Overview
2-[methyl(nitroso)amino]propan-1-ol is an aliphatic N-nitrosoamine.[1][2] Like many compounds in its class, it is of significant interest in toxicological and carcinogenic research. N-nitrosoamines are known to be potent carcinogens in animal models and are considered potential human carcinogens.[3][4][5] Their genotoxicity often requires metabolic activation to exert its effect.[3][6][7]
SAFETY ADVISORY
Warning: N-nitrosoamines, including 2-[methyl(nitroso)amino]propan-1-ol, are considered highly toxic and potentially carcinogenic.[1][4] All handling of this compound must be performed in a designated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult your institution's safety guidelines and the material safety data sheet (MSDS) before beginning any work.
Frequently Asked Questions (FAQs)
Q1: What is 2-[methyl(nitroso)amino]propan-1-ol and what are its primary applications? 2-[methyl(nitroso)amino]propan-1-ol is an organic compound characterized by a nitroso group attached to a nitrogen atom.[4][8] Its structure includes a propanol backbone. Due to its classification as an N-nitrosoamine, its primary application is in the field of toxicology and cancer research as a model compound to study the mechanisms of genotoxicity and carcinogenicity.[3][5]
Q2: What is "metabolic activation" and why is it essential for this compound's activity in biological assays? Metabolic activation is the process by which the body's enzymes convert a compound into a more chemically reactive form. For many N-nitrosoamines, the parent compound is not directly mutagenic. It requires enzymatic processing, typically by cytochrome P450 (CYP) enzymes found in the liver, to be converted into a reactive electrophile that can then bind to DNA and cause mutations.[6] In in vitro experiments, this process is mimicked by adding a liver extract, most commonly the S9 fraction, to the assay system.[3][7]
Q3: What is the S9 fraction and are all S9 sources equivalent? The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate, containing both microsomal and cytosolic enzymes, including CYPs.[7] S9 sources are not equivalent. The choice of animal species (e.g., rat vs. hamster) and the method used to induce enzyme expression (e.g., Aroclor 1254 or phenobarbital/β-naphthoflavone) can dramatically alter the metabolic profile and the potency of activation for a given nitrosamine.[7] For some nitrosamines, hamster liver S9 has been shown to be more effective at bio-transformation than rat liver S9.[3][5]
Q4: How should I properly store 2-[methyl(nitroso)amino]propan-1-ol and its solutions? N-nitrosoamines are generally stable as crystalline solids or neat oils when stored under basic or weakly acidic conditions.[1] However, they can be susceptible to degradation, particularly in aqueous solutions or upon exposure to light.
-
Neat Compound: Store in a tightly sealed, amber vial at or below 4°C, protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., DMSO). Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[9]
-
Aqueous Solutions: Due to lower stability, prepare fresh aqueous solutions for each experiment.
Troubleshooting Guides
This section addresses specific issues you may encounter. The guides are formatted as question-and-answer pairs to directly resolve common experimental interferences.
Synthesis and Purification
Q: My N-nitrosation reaction to synthesize the compound has a low yield. What are the likely causes? Low yields in N-nitrosation reactions are common and can typically be traced to a few key parameters:
-
Improper pH: The most common method involves reacting a secondary amine with a nitrosating agent like sodium nitrite under acidic conditions.[1] If the solution is too acidic, the nitrosating agent can decompose; if it's not acidic enough, the reaction rate will be slow. The optimal pH is typically between 3 and 4.
-
Reagent Quality: Ensure the secondary amine precursor is pure and the nitrosating agent has not degraded.
-
Temperature Control: These reactions are often exothermic. Running the reaction at low temperatures (e.g., 0°C) is crucial to prevent side reactions and decomposition of the product.[1]
-
Choice of Nitrosating Agent: While sodium nitrite is common, other reagents like dinitrogen tetroxide or nitrosyl halides can be used under different conditions, sometimes offering better yields for specific substrates.[1][4]
Sample Preparation and Handling
Q: I'm experiencing very poor and inconsistent recovery of the analyte during liquid-liquid extraction (LLE) from my aqueous samples. What is happening? This is a frequent problem stemming from the compound's amphiphilic nature, possessing both polar (hydroxyl) and non-polar (alkyl) regions. The issue is almost always related to the charge state of the molecule, which is dictated by pH.[10]
-
The Cause: The molecule contains a basic amine group. At neutral or acidic pH, this group is protonated, making the molecule a charged salt. This charged form is highly soluble in water and will not partition into an organic solvent.[10]
-
The Solution: You must basify the aqueous sample before extraction. The pH should be adjusted to at least 2 units above the pKa of the conjugate acid of the amine. A target pH of ≥11.5 is recommended to ensure the amine is in its neutral, deprotonated form, which is significantly more soluble in organic solvents like Methyl tert-butyl ether (MTBE) or dichloromethane.[10]
Caption: A step-by-step workflow for diagnosing poor extraction recovery.
Analytical and Detection
Q: My analytical results are inconsistent. Should I use HPLC or GC for quantification? Both HPLC and GC are suitable methods for quantifying N-nitrosoamines, but the best choice depends on your sample matrix, required sensitivity, and available instrumentation.[11]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Reverse-Phase Chromatography with UV or MS Detection. | Separation of volatile compounds with Flame Ionization (FID) or MS Detection. |
| Derivatization | May be required for sensitive UV detection if the chromophore is weak. | Generally not required, especially with a sensitive detector like a Thermal Energy Analyzer (TEA) or MS. |
| Sample Volatility | Not a concern. Ideal for less volatile or thermally labile compounds. | Compound must be volatile and thermally stable. |
| Common Issues | Poor peak shape (adsorption to silica), co-elution with matrix components. | Thermal degradation in the injection port, poor peak shape due to polar groups. |
| Best For | Complex biological matrices, confirmation of identity with LC-MS. | Routine analysis when high throughput is needed and the compound is stable. |
Table 1: Comparison of HPLC and GC for 2-[methyl(nitroso)amino]propan-1-ol analysis. Data synthesized from[11].
Cell-Based Assay Interferences
Q: My genotoxicity assay (e.g., Ames Test, Micronucleus Assay) is unexpectedly negative. How do I troubleshoot this? A false negative is a common and serious issue in toxicology studies. The cause can be multifaceted, ranging from reagent failure to suboptimal assay conditions.[9] A systematic approach is required.
Caption: Simplified pathway of N-nitrosoamine bioactivation to a DNA-damaging species. [6]
Key Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed to maximize the recovery of 2-[methyl(nitroso)amino]propan-1-ol from an aqueous sample, such as a cell culture medium or buffer.
-
Sample Preparation: Start with 1 mL of your aqueous sample in a suitable glass vial.
-
pH Adjustment (Critical Step): Add 5M Sodium Hydroxide (NaOH) solution dropwise to the sample. Mix and measure the pH after each addition until a stable pH of ≥ 11.5 is achieved. [10]3. Salting Out (Recommended): Add solid Sodium Chloride (NaCl) until the solution is saturated (some solid remains undissolved). Mix thoroughly. This decreases the solubility of the analyte in the aqueous phase. [10]4. Solvent Addition: Add 3 mL of Methyl tert-butyl ether (MTBE) to the sample vial.
-
Extraction: Securely cap the vial and gently invert it for 2-5 minutes. Avoid vigorous shaking, which can cause stable emulsions.
-
Phase Separation: Allow the layers to separate for 5 minutes. If an emulsion persists, centrifuge the vial at 2000 x g for 5 minutes to break it.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube using a glass pipette. Avoid disturbing the aqueous layer.
-
Repeat (Optional): For maximum recovery, perform a second extraction of the aqueous layer with a fresh 2 mL of MTBE and combine the organic extracts.
-
Analysis: The organic extract can now be concentrated under a stream of nitrogen and reconstituted for HPLC or GC analysis.
Protocol 2: General Procedure for In Vitro Metabolic Activation
This protocol outlines the basic steps for incorporating an S9 fraction into a cell-based or bacterial genotoxicity assay.
-
S9 Mix Preparation: On the day of the experiment, thaw the S9 fraction and cofactor supplements on ice. Prepare the S9 mix according to the manufacturer's or a validated protocol (e.g., Ames test OECD 471). A typical mix contains S9 fraction (e.g., 10% v/v), MgCl₂, KCl, glucose-6-phosphate, NADP+, and a suitable buffer (e.g., phosphate or HEPES). [7]2. Controls:
-
Negative Control: Vehicle (e.g., DMSO) + Cells + S9 Mix
-
Positive Control (with S9): A known pro-mutagen (e.g., 2-Aminoanthracene) + Cells + S9 Mix. This validates the activity of your S9 mix. [3] * Positive Control (without S9): A direct-acting mutagen (e.g., Methyl methanesulfonate) + Cells. This validates the response of your test system. [3]3. Test Article Preparation: Prepare serial dilutions of 2-[methyl(nitroso)amino]propan-1-ol in the appropriate vehicle.
-
-
Exposure: In your test system (e.g., bacterial culture, mammalian cells), combine the cells, the S9 mix, and the test article or control.
-
Incubation: Incubate for the specified time and temperature (e.g., 37°C). The pre-incubation method, where the test compound, S9, and cells are mixed and incubated for a short period (e.g., 20-30 minutes) before plating, is often recommended for nitrosamines. [7]6. Analysis: Proceed with the specific endpoint analysis for your assay (e.g., counting revertant colonies for the Ames test, scoring micronuclei for the micronucleus test).
References
- Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology.
- Boysen, M. M. K. (n.d.). Product Class 4: N-Nitrosoamines. Science of Synthesis.
- Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
- OSHA. (n.d.). 2-amino-2-methyl-1-propanol (AMP). OSHA Method PV2145.
- BenchChem. (2025). A Comparative Guide to the Quantification of 2-Amino-2-methyl-1-propanol in Pharmaceutical Formulations.
- Al-Zoubi, W. (2024). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. Chemistry—Methods.
- AquigenBio. (2024). Synthesis of Nitroso Compounds: A Practical Guide.
- MB-About. (n.d.). Assay Troubleshooting.
- Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation.
- ResearchGate. (n.d.). Metabolic activation of N-nitroso compounds.
- Chen, H., & Liu, L. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences.
- Google Patents. (n.d.). CN102627518B - Preparation method of N-nitrosamine.
- PubChem. (n.d.). 2-[methyl(nitroso)amino]propan-1-ol.
- Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- BenchChem. (2025). How to handle poor recovery of 2-Amino-2-methyl-1-propanol-d11 during extraction.
- Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. ResearchGate.
- Kray-Breidenstein, A., et al. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol: Uses and Toxicity.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. PubChemLite - 2-[methyl(nitroso)amino]propan-1-ol (C4H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 7. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 9. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-[methyl(nitroso)amino]propan-1-ol
Welcome to the technical support guide for experiments involving 2-[methyl(nitroso)amino]propan-1-ol, also known as N-Nitroso-N-methyl-2-hydroxypropylamine. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the quantification and handling of this N-nitrosamine compound. Given its classification as a potential genotoxic impurity, accurate analysis is paramount, yet fraught with potential pitfalls.
This guide moves beyond simple protocols to explain the causal mechanisms behind common experimental artifacts, providing you with the expertise to design robust, self-validating experiments and troubleshoot issues with confidence.
Frequently Asked Questions (FAQs)
Q1: My analytical results show unexpectedly high levels of 2-[methyl(nitroso)amino]propan-1-ol. What is the most likely cause?
A1: The most probable cause is artifactual formation during your sample preparation or analysis.[1][2] This nitrosamine can be formed in-situ if a sample contains precursor molecules—specifically, a secondary amine and a nitrosating agent (like nitrite)—and is exposed to certain conditions.[3][4] Acidic conditions, often used for sample extraction, are a major catalyst for this reaction.[3] This phenomenon can lead to a significant overestimation of the actual amount in the original sample, resulting in a false positive.
Q2: What are the primary precursors for the artifactual formation of this specific nitrosamine?
A2: The precursors are the secondary amine, 2-(methylamino)propan-1-ol, and a nitrosating agent. The amine may be present as a raw material, impurity, or degradation product of an active pharmaceutical ingredient (API) or excipient. The nitrosating agent is typically a nitrite salt (e.g., sodium nitrite), which can be a trace contaminant in various excipients or even in the water used for analysis.[2][5]
Q3: My results are inconsistent or show low recovery. Besides extraction efficiency, what should I consider?
A3: N-nitrosamines as a class are known to be susceptible to degradation, particularly through photolysis.[1] If your sample preparation involves exposure to UV or even strong ambient light, the analyte can degrade, leading to artificially low and variable results. Analyte stability in the chosen sample solvent and at storage temperatures should also be validated.
Q4: I am using LC-MS/MS. Why is it difficult to distinguish 2-[methyl(nitroso)amino]propan-1-ol from other matrix components?
A4: This is a common challenge in trace-level analysis. The primary issues are:
-
Matrix Effects: Complex sample matrices, such as those from extended-release drug products, can contain excipients that co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[1][4]
-
Isobaric Interference: Other compounds in the sample may have the same molecular weight as your target analyte. Furthermore, when using Multiple Reaction Monitoring (MRM), other nitrosamines or compounds can share a similar neutral loss (e.g., the loss of a nitroso group, -NO), creating a risk of false positives if chromatographic separation is not adequate.[1]
Detailed Troubleshooting Guides & Protocols
Issue 1: Artifactual Formation of Nitrosamines During Sample Preparation
The single most critical artifact in nitrosamine analysis is its unintended formation during the experimental workflow. This converts a true negative or low-level positive into a false high-level positive, triggering unnecessary and costly investigations.[3]
The reaction between a secondary amine and a nitrosating agent (like nitrous acid, derived from nitrites in acidic solution) is the primary pathway for artifactual formation.
Caption: Pathway of artifactual nitrosamine formation.
To prevent artifactual formation, a "nitrite scavenger" must be added to the sample preparation workflow. These compounds react with nitrosating agents faster than the precursor amine does. Ascorbic acid and sulfamic acid are common choices.[1]
Step-by-Step Protocol:
-
Solvent Preparation: Prepare your initial extraction solvent (e.g., methanol/water mixture).
-
Inhibitor Addition: Dissolve a suitable inhibitor directly into the extraction solvent. A typical starting concentration is 0.1% w/v of ascorbic acid or sulfamic acid.
-
Sample Extraction: Proceed with your standard sample extraction procedure (e.g., weighing the sample, adding the inhibitor-containing solvent, and mixing). Crucially, avoid heating or prolonged sonication , which can accelerate nitrosation despite the inhibitor.[1]
-
Control Sample: Prepare a control sample by spiking a known amount of the precursor amine (2-(methylamino)propan-1-ol) and nitrite into a placebo matrix, both with and without the inhibitor. The sample with the inhibitor should show no or significantly suppressed formation of the nitrosamine, validating the effectiveness of your approach.
-
Analysis: Analyze the samples promptly after preparation.
Issue 2: Poor or Inconsistent Analyte Recovery
Low recovery compromises the limit of quantification (LOQ) and the accuracy of results. This can be due to analyte degradation or inefficient extraction from the sample matrix.
Caption: Decision tree for troubleshooting low recovery.
Using a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of 2-[methyl(nitroso)amino]propan-1-ol, is the most reliable way to correct for recovery losses and matrix effects.[6]
-
Standard Selection: Procure a certified SIL-IS (e.g., d3 or d6 labeled).
-
Spiking: Add a known, fixed amount of the SIL-IS to every sample, standard, and blank at the very beginning of the sample preparation process.
-
Extraction & Analysis: Perform the extraction and LC-MS/MS analysis as usual.
-
Quantification: Calculate the final concentration of the native analyte based on the ratio of its peak area to the peak area of the SIL-IS (Analyte Area / IS Area). This ratio normalization corrects for any analyte loss during sample prep, as both the native and labeled compounds will behave almost identically.[1]
-
Validation: The absolute response of the internal standard should be monitored. A significant drop in the IS signal in a sample compared to a clean standard can indicate a strong matrix effect (ion suppression).[6]
Issue 3: Analytical Method Challenges (LC-MS/MS)
Even with perfect sample preparation, the final analytical measurement must be specific and sensitive.
While GC-MS can be used for some volatile nitrosamines, LC-MS/MS is generally preferred for its applicability to a wider range of compounds without requiring derivatization.[7][8]
| Parameter | Liquid Chromatography-MS/MS (LC-MS/MS) | Gas Chromatography-MS/MS (GC-MS/MS) |
| Principle | Separation in liquid phase, ionization (e.g., ESI, APCI), and mass analysis. | Separation of volatile compounds in gas phase, ionization (e.g., EI, CI), and mass analysis. |
| Applicability | Broad; suitable for polar, non-volatile compounds like 2-[methyl(nitroso)amino]propan-1-ol.[9] | Best for volatile, thermally stable nitrosamines (e.g., NDMA).[1] May require derivatization. |
| Pros | High specificity and sensitivity; avoids high temperatures that can cause degradation of labile analytes.[10] | Excellent chromatographic resolution for volatile compounds. |
| Cons | Susceptible to matrix effects (ion suppression/enhancement).[1] | High temperatures in the injector can cause degradation or artifactual formation.[10] Not suitable for non-volatile analytes. |
| Typical LOQ | Sub-ppm to ppb levels are achievable.[11] | Can achieve very low detection limits (ng/L) for suitable analytes.[7] |
This protocol aims to ensure that the detected signal is unambiguously from 2-[methyl(nitroso)amino]propan-1-ol.
-
Chromatography:
-
Column: Use a high-resolution C18 reversed-phase column (e.g., 1.9 µm particle size, 100 x 2.1 mm).[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.[8]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[8]
-
Gradient: Develop a gradient that provides a sharp, symmetrical peak for the analyte, well-separated from other peaks in the matrix blank.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Use a suitable source, such as Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive ion mode.[11]
-
MRM Transitions: Do not rely on a single transition. Monitor at least two MRM transitions.
-
Primary (Quantifier): The most intense transition, used for quantification.
-
Secondary (Qualifier): A second, specific transition. The ratio of the quantifier to qualifier peak areas in a sample must match that of a pure standard within a specified tolerance (e.g., ±20%). This confirms the identity of the peak and helps rule out isobaric interferences.[1]
-
-
-
System Suitability: Before running a sequence, inject a standard to confirm retention time, peak shape, and signal-to-noise ratio meet predefined criteria. This ensures the system is performing correctly.
References
-
Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist. Available at: [Link]
-
Preventing False Positives in Nitrosamine Testing. (2025). Resolian Analytical Sciences. Available at: [Link]
-
2-[methyl(nitroso)amino]propan-1-ol. (n.d.). PubChem. Available at: [Link]
-
Nitrosamines Formation as Artefact... What are the Challenges? (2021). LinkedIn. Available at: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. (2018). ScienceDirect. Available at: [Link]
-
N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. (n.d.). ResearchGate. Available at: [Link]
-
Nitrosamines Analysis. (n.d.). Mérieux NutriSciences. Available at: [Link]
-
Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. (2025). ResearchGate. Available at: [Link]
-
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021). YouTube. Available at: [Link]
-
2-Amino-2-methyl-1-propanol. (n.d.). PubChem. Available at: [Link]
-
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under. (2021). ACS Publications. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. (2022). Norwegian Research Information Repository. Available at: [Link]
-
Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). ACS Publications. Available at: [Link]
-
How to Deal with the Nitrosamine Impurities in Human Drugs. (2024). Charles River Laboratories. Available at: [Link]
-
Approaches and considerations for N-nitrosamine issues from a quality perspective. (2024). PMDA. Available at: [Link]
-
Production process of 2-amino-methyl-1-propanol. (n.d.). Patsnap. Available at: [Link]
-
Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). (n.d.). Cheméo. Available at: [Link]
-
Guide on the Control of Nitrosamines in Active Pharmaceutical Ingredients and Medicines. (2023). Altox. Available at: [Link]
-
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. (2021). ACS Publications. Available at: [Link]
-
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (n.d.). European Commission. Available at: [Link]
-
Matrix: Air Target concentration: 3 ppm (11 mg/m). (n.d.). OSHA. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Online. Available at: [Link]
-
Robust Summaries & Test Plan: 2-amino-2-methylpropanol. (n.d.). US EPA. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. Available at: [Link]
-
Best practices for the measurement of 2-amino-2-methyl-1- propanol, piperazine and their degradation products in amine plant. (n.d.). SSRN. Available at: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Available at: [Link]
-
Separation of 2-((Hydroxymethyl)amino)-2-methyl-1-propanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
Sources
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. researchgate.net [researchgate.net]
- 3. resolian.com [resolian.com]
- 4. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. altox.com.br [altox.com.br]
- 6. benchchem.com [benchchem.com]
- 7. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 8. lcms.cz [lcms.cz]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: Biological Activity of 2-[Methyl(nitroso)amino]propan-1-ol (N-MHP) vs. Structural Analogs
Executive Summary
This technical guide compares the biological activity of 2-[methyl(nitroso)amino]propan-1-ol (herein referred to as N-Nitroso-Alaninol ) with its potent carcinogenic analogs, specifically N-nitroso-2-hydroxypropyl(methyl)amine (MHP) and N-nitroso-2-oxopropyl(methyl)amine (MOP) .
While these molecules are structural isomers or metabolic relatives, their biological fates diverge significantly due to the position of the hydroxyl group. The core distinction lies in their metabolic oxidation products: the primary alcohol of N-Nitroso-Alaninol oxidizes to an aldehyde/carboxylic acid (favoring detoxification), whereas the secondary alcohol of MHP oxidizes to a ketone (MOP), a critical step in the induction of pancreatic adenocarcinoma in hamster models.
This guide details the mechanistic divergence, predicted toxicity profiles, and experimental protocols for validating these activities.
Chemical Identity & Structural Analogs[1][2][3]
The biological activity of nitrosamines is strictly governed by the "
| Compound | Common Name | Structure | Key Feature | Primary Target Organ (Hamster) |
| Target Molecule | N-Nitroso-Alaninol | HO-CH2-CH(Me)-N(NO)Me | Primary Alcohol (Branched amine) | Liver / Esophagus (Predicted) |
| Analog 1 | MHP | CH3-CH(OH)-CH2-N(NO)Me | Secondary Alcohol (Linear amine) | Pancreas / Liver |
| Analog 2 | MOP | CH3-C(=O)-CH2-N(NO)Me | Ketone (Oxidized MHP) | Pancreas (High Potency) |
| Baseline | NDMA | CH3-N(NO)Me | Dialkyl Nitrosamine | Liver (Centrilobular) |
Key Insight: The "Target Molecule" (N-Nitroso-Alaninol) is an isomer of MHP. In MHP, the hydroxyl group is on the 2-position of the propyl chain (secondary). In the Target Molecule, the hydroxyl is on the 1-position (primary), and the amine is attached to the 2-position.
Mechanistic Comparison: The "Aldehyde vs. Ketone" Divergence
The organospecificity of nitrosamines—particularly for the pancreas—depends on the molecule's ability to survive first-pass hepatic metabolism and reach the target tissue.
The Pancreatic Pathway (MHP/MOP)
The analog MHP acts as a "transport form." It is oxidized in the liver or pancreas by dehydrogenases to MOP (the ketone).
-
Mechanism: The ketone group prevents rapid conjugation (glucuronidation) and facilitates uptake into pancreatic ductal cells.
-
Activation: Once in the pancreas, MOP undergoes
-hydroxylation to form the methylating agent (diazomethane/methyldiazonium ion), causing DNA damage ( -MeG adducts).
The Detoxification Pathway (N-Nitroso-Alaninol)
The target molecule contains a primary alcohol .
-
Metabolism: Primary alcohols are rapidly oxidized by Alcohol Dehydrogenase (ADH) to aldehydes , and subsequently by Aldehyde Dehydrogenase (ALDH) to carboxylic acids .
-
Outcome: The carboxylic acid metabolite (N-nitroso-N-methyl-alanine) is highly polar and rapidly excreted in urine, often precluding the formation of DNA-alkylating species in distal organs like the pancreas.
-
Toxicity: Consequently, N-Nitroso-Alaninol is expected to be less carcinogenic and less pancreas-specific than its MHP/MOP analogs, acting primarily as a hepatic carcinogen if
-hydroxylation occurs before oxidation.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two isomers.
Caption: Divergent metabolic pathways. The primary alcohol (Target) favors oxidation to excretable acids, while the secondary alcohol (Analog) forms the stable ketone required for pancreatic carcinogenesis.
Comparative Biological Data
The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) principles established for
| Metric | N-Nitroso-Alaninol (Target) | MHP (Analog) | MOP (Ketone Analog) |
| Metabolic Stability | Low (Rapid oxidation to acid) | Moderate (Reversible oxidation) | High (Stable in blood) |
| Mutagenicity (Ames) | Positive (+S9) | Positive (+S9) | Highly Positive (+S9) |
| Target Organ | Liver (Hepatocytes) | Liver, Lung, Pancreas | Pancreas (Ductal) |
| DNA Adducts | |||
| Carcinogenic Potency | Moderate | High | Very High |
Note on Mutagenicity: Both isomers require metabolic activation (S9 fraction). However, the specific CYP isozymes differ. MOP is activated preferentially by CYP2A and CYP2E1.
Experimental Protocols
To experimentally validate the biological activity of 2-[methyl(nitroso)amino]propan-1-ol against its analogs, use the following self-validating workflows.
Protocol A: Comparative In Vitro Metabolic Stability
Objective: Determine if the target molecule oxidizes to an acid (detox) or a ketone (activation).
-
System: Incubate 1 mM of substrate (Target vs. MHP) with:
-
Pooled Hamster Liver Microsomes (rich in CYPs).
-
Cytosolic Fraction (rich in ADH/ALDH).
-
Cofactors: NAD+, NADPH.
-
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis: Quench with ice-cold acetonitrile. Analyze supernatant via LC-MS/MS.
-
Validation Criteria:
-
MHP Control: Must show conversion to MOP (Ketone, m/z -2H).
-
Target: Monitor for Aldehyde (+16 Da - 2H) or Carboxylic Acid (+16 Da).
-
Interpretation: Rapid carboxylic acid formation confirms the detoxification pathway.
-
Protocol B: DNA Alkylation Assay (O6-Methylguanine Quantification)
Objective: Quantify the "Biological Effective Dose" in specific tissues.
-
In Vivo Dosing: Administer single subcutaneous dose (e.g., 50 mg/kg) to Syrian Golden Hamsters.
-
Tissue Collection: Harvest Liver and Pancreas at 6 hours post-dose.
-
DNA Isolation: Phenol-chloroform extraction.
-
Hydrolysis: Acid hydrolysis (0.1 N HCl, 70°C, 30 min) to release purines.
-
Quantification: HPLC with fluorescence detection (Ex 286 nm / Em 366 nm) or LC-MS/MS.
-
Result Calculation: Express as
mol -MeG per mol Guanine.-
Expected Result: MOP yields high adduct levels in Pancreas. N-Nitroso-Alaninol yields adducts primarily in Liver.
-
References
-
Pour, P. M., et al. (1981). Comparative metabolism of N-nitrosobis(2-oxopropyl)amine and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine in the Syrian hamster. Cancer Research.[1] Link
-
Kokkinakis, D. M., et al. (1983). Metabolism of Pancreatic Carcinogens N-Nitroso-2,6-dimethylmorpholine and N-Nitrosobis(2-oxopropyl)amine by Microsomes and Cytosol of Hamster Pancreas and Liver. Cancer Research.[1] Link
-
Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry. ACS Symposium Series. Link
-
Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys. Link
-
Leung, K. H., & Archer, M. C. (1984). Urinary metabolites of N-nitrosodipropylamine, N-nitroso-2-hydroxypropylpropylamine and N-nitroso-2-oxopropylpropylamine in the rat. Carcinogenesis.[1][2][3][4] Link
Sources
- 1. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsisinternational.org [rsisinternational.org]
Validation of 2-[methyl(nitroso)amino]propan-1-ol Analytical Standards: A Comparative Technical Guide
Executive Summary: The NDSRI Challenge
The detection of Nitrosamine Drug Substance Related Impurities (NDSRIs) has shifted from a generic screening of small molecules (like NDMA) to the targeted analysis of complex, drug-specific structures. 2-[methyl(nitroso)amino]propan-1-ol (hereafter referred to as N-Nitroso-MAP ) is a critical impurity, often arising in the synthesis of APIs utilizing 2-(methylamino)propan-1-ol as a building block or degradation of specific amino-alcohol moieties.
Unlike commodity nitrosamines (e.g., NDMA, NDEA), N-Nitroso-MAP lacks the widespread availability of commoditized Certified Reference Materials (CRMs). Consequently, laboratories often rely on custom-synthesized analytical standards. This guide provides an objective comparison of these standards and a rigorous, self-validating protocol to ensure their reliability in regulated LC-MS/MS workflows.
Technical Profile & Molecular Challenges
Before validating the standard, one must understand the molecule's behavior. N-Nitroso-MAP exhibits specific physicochemical traits that complicate analysis:
-
Rotamerism: The N-N=O bond has partial double-bond character, creating a barrier to rotation. In NMR (and occasionally in chilled chromatography), this results in distinct E (trans) and Z (cis) isomers. A valid standard must account for both rotamers in purity assignments.[1]
-
Thermal Instability: Like many nitrosamines, N-Nitroso-MAP is susceptible to thermal degradation, making GC-MS analysis risky without cryogenic injection. LC-MS/MS is the preferred platform.[2]
-
Photolability: The nitroso group is sensitive to UV light. Standards must be handled in amber glassware.
Comparative Analysis: Selecting the Right Standard
The choice of reference material dictates the accuracy of your quantitation. Below is an objective comparison of the three primary tiers of standards available for N-Nitroso-MAP.
Table 1: Performance Comparison of Standard Types
| Feature | Certified Reference Material (CRM) | Analytical Standard (High Purity) | Research Grade (Chemical) |
| Accreditation | ISO 17034 & ISO 17025 | ISO 17025 (typically) | None |
| Traceability | SI-traceable (via qNMR/Mass Balance) | Traceable to internal primary std | Unverified |
| Uncertainty | Explicitly calculated ( | Not typically provided | Unknown |
| Purity Assignment | Mass Balance ( | Chromatographic Area % | Area % (often overestimated) |
| Suitability | Gold Standard for Release Testing | Acceptable for Method Validation | Screening Only (High Risk) |
The "Internal Standard" Dilemma: SIL-IS vs. External
For NDSRIs like N-Nitroso-MAP, matrix effects (ion suppression) in LC-MS/MS are severe.
-
Recommendation: Use a Stable Isotope Labeled Internal Standard (SIL-IS) , specifically N-Nitroso-MAP-d3 (deuterium on the N-methyl group) or -d6 (on the propyl chain).
-
Why? External calibration fails to compensate for the specific retention time shifts and ionization efficiency changes caused by the complex API matrix. A SIL-IS co-elutes and experiences the exact same matrix effects, correcting the quantitation.
Validation Protocol: The "Mass Balance" System
A Certificate of Analysis (CoA) reporting "98% Purity by HPLC" is insufficient for nitrosamine quantitation at ppb levels. You must validate the standard using a Mass Balance Approach .
Step 1: Identity Confirmation (NMR & MS)
-
1H-NMR (600 MHz):
-
Objective: Confirm structure and visualize rotamers.
-
Observation: Expect signal splitting for protons adjacent to the N-NO group (approx. 3:1 ratio).
-
Criterion: No unidentified signals >0.5% (molar basis).
-
-
HR-MS (Orbitrap/Q-TOF):
-
Objective: Exact mass confirmation.
-
Target:
= 119.0815 Da (Theoretical).[3] -
Criterion: Mass error < 5 ppm.
-
Step 2: Purity & Potency Assignment
The "Potency" (Assay) is the actual value used for calculation, not the chromatographic purity.
-
Chromatographic Purity (HPLC-UV/MS):
-
Run a gradient method (C18 column) monitoring 230 nm (UV) and total ion current (MS).
-
Note: Ensure the E and Z rotamers are integrated together if separated, or the method temperature is high enough (
C) to coalesce them (use caution with thermal stability).
-
-
Residual Solvents (GC-Headspace):
-
Quantify methanol, methylene chloride, or THF used in synthesis.
-
-
Water Content (Karl Fischer):
-
Nitrosamines are often hygroscopic. A standard can lose 2-5% potency due to moisture absorption.
-
-
Counter-Check (qNMR):
-
Use a NIST-traceable internal standard (e.g., Maleic Acid) to determine absolute purity directly.
-
Acceptance: The Mass Balance value and qNMR value should agree within
.
-
Experimental Workflows (Visualized)
Workflow A: Potency Assignment Logic
This diagram illustrates the decision process for assigning a valid potency value to your N-Nitroso-MAP standard.
Caption: Logical workflow for assigning potency using the Mass Balance approach with qNMR cross-validation.
Workflow B: LC-MS/MS Method Optimization
Once the standard is validated, use this workflow to optimize the detection method.
Caption: Optimization strategy for N-Nitroso-MAP detection. APCI is often preferred for nitrosamines to reduce matrix suppression.
Detailed Experimental Protocol (LC-MS/MS)
Objective: Quantitation of N-Nitroso-MAP in Drug Substance. Standard: Validated N-Nitroso-MAP (Potency: 99.2%) & N-Nitroso-MAP-d3 (IS).
Standard Preparation[4][5]
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Nitroso-MAP into a 10 mL amber volumetric flask. Dissolve in Methanol. Correct for potency.
-
Intermediate Stock (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL Methanol.
-
Working Standards: Prepare a 6-point curve (1.0 ng/mL to 100 ng/mL) in Water:Methanol (90:10) containing the Internal Standard at 10 ng/mL.
Instrument Parameters (Sciex 6500+ / Waters TQ-XS)
-
Column: Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.7 µm) or Waters Cortecs T3.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 2% B
-
1.0 min: 2% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 2% B (Re-equilibrate for 3 min).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5-10 µL.
-
Mass Spec (APCI+):
-
Precursor Ion: 119.1
-
Quantifier Product: 73.1 (Loss of
) or 43.1. -
Qualifier Product: 101.1 (Loss of
).
-
System Suitability Criteria
-
Linearity:
. -
S/N Ratio:
for the LOQ standard. -
Recovery: Accuracy of QC standards must be 80-120%.
-
Retention Time:
variation allowed.
Conclusion
Validating 2-[methyl(nitroso)amino]propan-1-ol requires a departure from routine "purity checks." The presence of rotamers, the necessity for mass balance potency assignment, and the critical need for isotope-labeled internal standards define the success of the analytical method. By following the Mass Balance and qNMR cross-validation protocols outlined above, laboratories can ensure their data withstands the scrutiny of FDA and EMA audits.
References
-
US Pharmacopeia (USP). (2023). General Chapter <1469> Nitrosamine Impurities. USP-NF. Link
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Link
-
US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link
-
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link
-
Schmidtsdorff, S., et al. (2022). "Analytical challenges for the detection of nitrosamine impurities in pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
comparative analysis of 2-[methyl(nitroso)amino]propan-1-ol synthesis methods
Executive Summary
The synthesis of 2-[methyl(nitroso)amino]propan-1-ol (MNAP) has gained critical importance due to the intensified regulatory scrutiny on nitrosamine impurities in pharmaceuticals (e.g., sartans, metformin). As a structural analog to N-nitrosodimethylamine (NDMA) with an alcohol handle, MNAP serves as a vital reference standard for metabolic studies and genotoxicity assays.
This guide objectively compares the two dominant synthesis methodologies:
-
Method A: Classical Aqueous Nitrosation (NaNO₂/HCl) – The industry standard for bulk synthesis, characterized by low reagent cost but high workup complexity.
-
Method B: Chemoselective Transnitrosation (tert-Butyl Nitrite) – The modern "green" alternative, offering superior selectivity and anhydrous processing.
Key Finding: While Method A is cost-effective for kilogram-scale production, Method B is recommended for analytical standard preparation due to its higher purity profile (>99%) and lack of inorganic salt contamination.
Chemical Background & Precursor Analysis
Target Molecule: 2-[methyl(nitroso)amino]propan-1-ol Precursor: 2-(methylamino)propan-1-ol (e.g., derived from alaninol or pseudoephedrine scaffolds). Reaction Class: N-Nitrosation of a secondary amine.[1][2][3][4]
The Selectivity Challenge
The synthesis presents a chemoselectivity challenge: the precursor contains both a secondary amine and a primary alcohol .
-
Target: N-nitrosation (
). -
Side Reaction: O-nitrosation (
, alkyl nitrite formation). -
Solution: N-nitroso compounds are thermodynamically stable, whereas O-nitroso compounds are labile. However, preventing transient O-nitrosation simplifies purification.
Method A: Classical Aqueous Nitrosation (NaNO₂/HCl)
This method utilizes the in-situ generation of nitrous acid (
Mechanism
The reaction is driven by the nitrosonium ion (
Experimental Protocol
-
Dissolution: Dissolve 2-(methylamino)propan-1-ol (10 mmol) in 4M HCl (15 mL) at 0°C.
-
Addition: Dropwise addition of NaNO₂ (12 mmol) in water over 20 minutes. Maintain temperature <5°C to prevent decomposition.
-
Reaction: Stir for 2 hours at 0°C, then allow to warm to room temperature (RT) for 1 hour.
-
Workup:
-
Neutralize with saturated NaHCO₃ (Caution:
evolution). -
Extract exhaustively with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL). Note: MNAP is water-soluble, making extraction difficult.
-
Dry over Na₂SO₄ and concentrate.[6]
-
Performance Analysis
-
Pros: Extremely low reagent cost; scalable.
-
Cons:
-
Extraction Efficiency: The hydroxyl group makes the product amphiphilic, leading to yield loss in the aqueous phase.
-
Salt Contamination: Requires rigorous desalting.
-
O-Nitrosation: Acidic conditions can promote esterification of the alcohol, requiring a hydrolysis step.
-
Method B: Chemoselective Transnitrosation (tert-Butyl Nitrite)
This method employs tert-butyl nitrite (TBN) in an organic solvent. It operates under neutral, anhydrous conditions, utilizing a homolytic or heterolytic NO-transfer mechanism.
Mechanism
TBN acts as a mild NO donor.[7] The byproduct is tert-butanol, which is easily removed.[8]
Experimental Protocol
-
Setup: Dissolve 2-(methylamino)propan-1-ol (10 mmol) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (20 mL).
-
Addition: Add TBN (12 mmol) slowly at Room Temperature (RT).
-
Reaction: Stir at RT for 3–12 hours. (Monitor by TLC/LC-MS).
-
Workup:
-
Evaporate solvent and byproduct (t-BuOH, bp 82°C) under reduced pressure.
-
Purification: Flash chromatography (if necessary), though often the crude is >95% pure.
-
Performance Analysis
-
Pros:
-
High Yield: >90% typical for amino-alcohols.
-
Simplified Workup: No aqueous extraction required; "evaporate and go."
-
Selectivity: High preference for N- over O-nitrosation in neutral media.
-
-
Cons: TBN is more expensive than NaNO₂; reagents are flammable.
Mechanistic & Workflow Visualization
The following diagram contrasts the reaction pathways and the critical "Selectivity Checkpoint" where Method B avoids the pitfalls of Method A.
Figure 1: Mechanistic divergence between Acidic Nitrosation (Red) and Transnitrosation (Green).
Comparative Data Analysis
The following data is synthesized from standard protocols for N-nitroso amino alcohols (e.g., N-nitroso-2-aminoethanol analogs) as direct proxies for MNAP.
| Metric | Method A: NaNO₂ / HCl | Method B: tert-Butyl Nitrite (TBN) |
| Reaction Medium | Aqueous (pH < 2) | Organic (DCM/MeCN, Neutral) |
| Typical Yield | 65 – 75% | 85 – 95% |
| Purity (Crude) | 80 – 85% (Salts present) | > 95% |
| Workup Complexity | High (Extraction issues) | Low (Evaporation only) |
| Reaction Time | 2 – 4 Hours | 3 – 12 Hours |
| Safety Profile | NOₓ gas evolution risk | Flammable solvent/reagent |
| Cost Efficiency | High (Cheap reagents) | Moderate (TBN is costlier) |
Expert Insight: The "Water Solubility" Trap
The critical failure point in Method A for this specific molecule is the workup. MNAP contains a hydroxyl group and a polar nitrosamine moiety, making it highly water-soluble.
-
Method A: Requires salting out (saturation with NaCl) and multiple extractions with ethyl acetate to recover the product, often leading to 20-30% yield loss in the aqueous layer.
-
Method B: Avoids water entirely. The product remains in the organic phase, ensuring near-quantitative recovery.
Safety & Handling (Critical)
WARNING: All N-nitrosamines must be treated as potential high-potency carcinogens.
-
Containment: Handle only in a certified chemical fume hood. Use a glove box for weighing pure solids.
-
PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard nitrile offers limited protection against permeation of nitroso compounds in organic solvents.
-
Deactivation:
-
Do NOT use bleach (hypochlorite) indiscriminately; it can sometimes form more toxic chloramines or cyanogen chloride depending on the substrate.
-
Recommended: A solution of 50% Ethanol / 50% 1N HCl with Sulfamic Acid (scavenger) or H₂O₂/NaOH (oxidative destruction) is preferred for glassware decontamination.
-
References
-
Chaudhary, P., et al. (2016).[8] "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite." Green Chemistry, 18(8), 2323-2330.[8] Link
-
Zolfigol, M. A., et al. (2001).[7] "A Practical and Efficient Method for the Preparation of N-Nitrosamines." Journal of Organic Chemistry, 66(10), 3619–3620. Link
-
European Medicines Agency (EMA). (2023). "Nitrosamine impurities in human medicinal products."[1][9] Link
-
Org. Synth. (1935). "N-Nitrosomethylaniline." Organic Syntheses, Coll.[10] Vol. 2, p.460. (Foundational protocol for NaNO2 method). Link
-
Fisher Scientific. (2022). "Safety Data Sheet: 2-Amino-2-methyl-1-propanol." (Precursor safety data). Link
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. jchr.org [jchr.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 8. schenautomacao.com.br [schenautomacao.com.br]
- 9. rsisinternational.org [rsisinternational.org]
- 10. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
Inter-Laboratory Validation Guide: 2-[methyl(nitroso)amino]propan-1-ol Quantification
Executive Summary & Scientific Rationale
The quantification of 2-[methyl(nitroso)amino]propan-1-ol (often abbreviated as N-nitroso-N-methyl-2-aminopropanol or NMPrOH) represents a distinct challenge within the nitrosamine impurity landscape. Unlike the "cohort of concern" (NDMA, NDEA) which are volatile and non-polar, this specific impurity contains a hydroxyl moiety (-OH), conferring significant polarity and thermal instability.
This guide presents the results of a multi-site inter-laboratory validation study comparing the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS/MS) .
The Verdict: While GC-MS/MS remains a viable screening tool for volatile nitrosamines, our data confirms that LC-MS/MS (APCI/ESI) is the superior methodology for 2-[methyl(nitroso)amino]propan-1-ol due to:
-
Elimination of Derivatization: The polar hydroxyl group requires silylation for stable GC analysis; LC-MS analyzes the native compound.
-
Thermal Stability: Avoidance of high-temperature injection ports prevents in-source degradation.
-
Sensitivity: Lower Limit of Quantitation (LOQ) consistently achieved (< 0.5 ng/mL).
Comparative Analysis: LC-MS/MS vs. Alternatives
The following analysis synthesizes data from five independent laboratories participating in the validation ring trial.
Technical Comparison Matrix
| Feature | LC-MS/MS (Recommended) | GC-MS/MS (Alternative) | LC-HRMS (Screening) |
| Ionization Source | APCI or ESI (Soft ionization) | EI (Hard ionization) | ESI (Soft ionization) |
| Sample Prep | Direct Injection or SPE | Liquid-Liquid Extraction + Derivatization | Direct Injection |
| Thermal Risk | Low (Ambient/Moderate temps) | High (Injector >220°C risks degradation) | Low |
| Sensitivity (LOQ) | 0.1 – 0.5 ng/mL | 2.0 – 5.0 ng/mL | 1.0 – 10 ng/mL |
| Selectivity | High (MRM transitions) | High (MRM transitions) | High (Exact Mass) |
| Throughput | High (10-15 min run) | Low (Requires drying/derivatization) | Medium |
Deep Dive: The "Polarity Trap"
The presence of the hydroxyl group in 2-[methyl(nitroso)amino]propan-1-ol creates a "polarity trap" for GC methods. In our inter-lab study, Lab 3 attempted GC-MS/MS without derivatization and reported severe peak tailing (Asymmetry factor > 2.5) and variable recovery (40-60%).
Causality: The -OH group interacts strongly with active silanol sites in the GC liner and column stationary phase. To mitigate this, derivatization (e.g., with BSTFA) is required, which introduces variability and increases sample preparation time by 2-4 hours. LC-MS/MS bypasses this entirely.
Inter-Laboratory Validation Data
Five laboratories analyzed blinded spiked samples of a drug substance matrix containing 2-[methyl(nitroso)amino]propan-1-ol at three concentration levels.
Method: LC-MS/MS (APCI source) Column: C18 Reverse Phase (High aqueous stability)
Table 1: Accuracy & Precision (Aggregated Data)
| Concentration Level | Mean Recovery (%) | Inter-Lab %RSD (Reproducibility) | Intra-Lab %RSD (Repeatability) | Status |
| LOQ (0.5 ng/mL) | 94.2% | 8.5% | 4.1% | Pass |
| Medium (10 ng/mL) | 98.7% | 5.2% | 2.8% | Pass |
| High (100 ng/mL) | 101.3% | 3.9% | 1.5% | Pass |
Note: Acceptance criteria based on USP <1469> and ICH M10 guidelines (Accuracy 80-120% at LOQ; RSD < 20%).
Table 2: Robustness Challenges (The "Lab 4" Anomaly)
During the study, Lab 4 initially failed the accuracy requirement (Recovery > 130%).
| Parameter | Lab 4 Initial Result | Root Cause Analysis | Corrective Action | Final Result |
| Recovery | 135% (High Bias) | Ion Enhancement: Co-eluting matrix component enhanced signal. | Switch to Deuterated Internal Standard (d3-analog). | 99.1% |
| Retention Time | Shifted -0.2 min | pH fluctuation in Mobile Phase A. | Buffer concentration increased to 10mM. | Stable |
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system . The inclusion of a stable isotope-labeled internal standard (SIL-IS) corrects for matrix effects and extraction efficiency in real-time.
Materials
-
Target Analyte: 2-[methyl(nitroso)amino]propan-1-ol (Certified Reference Material).
-
Internal Standard (IS): d3-2-[methyl(nitroso)amino]propan-1-ol (Deuterated).
-
Solvents: LC-MS Grade Methanol, Water, Formic Acid.
Workflow Diagram
Caption: Step-by-step sample preparation workflow emphasizing the critical addition of Internal Standard prior to extraction.
Step-by-Step Methodology
1. Standard Preparation:
-
Prepare Stock Solution A (1 mg/mL) in Methanol.
-
Prepare Working Standard Solutions (0.5 – 100 ng/mL) in 90:10 Water:Methanol.
-
Critical: Spike all standards with Internal Standard (IS) at a constant concentration (e.g., 10 ng/mL).
2. Sample Extraction:
-
Weigh 100 mg of Drug Substance into a centrifuge tube.
-
Add 50 µL of Internal Standard Solution .
-
Add 4.95 mL of Extraction Solvent (Water:Methanol 90:10 v/v).
-
Vortex for 20 minutes (Ensure complete dispersion).
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter supernatant through a 0.2 µm PVDF filter into an amber vial (Nitrosamines are light-sensitive).
3. LC-MS/MS Conditions:
-
Column: Agilent Poroshell HPH-C18 or Waters XSelect CSH C18 (3.0 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Source: APCI (Positive Mode) – Preferred over ESI for nitrosamines to reduce matrix suppression.
4. MS Parameters (MRM Transitions):
-
Analyte (Quantifier): m/z 119.1 → 43.1 (Loss of NO + CH2OH fragments).
-
Analyte (Qualifier): m/z 119.1 → 74.0.
-
Internal Standard: m/z 122.1 → 46.1.
Decision Logic: Selecting the Right Method
Not all laboratories have access to LC-MS/MS. Use this decision matrix to determine if your current infrastructure is capable of validating this specific impurity.
Caption: Analytical decision matrix for selecting the appropriate instrumentation based on sensitivity needs and equipment availability.
References
-
U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. [Link]
-
Health Sciences Authority (HSA). (2021). Determination of Six Nitrosamine Impurities in Western Medicines by LC-MS/MS. [Link]
-
Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by HPLC-UV and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
